molecular formula C7H5FN2O B1343658 5-fluoro-1H-indazol-3-ol CAS No. 885519-12-0

5-fluoro-1H-indazol-3-ol

Cat. No.: B1343658
CAS No.: 885519-12-0
M. Wt: 152.13 g/mol
InChI Key: IHVNEPLDGLYBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-indazol-3-ol is a fluorinated indazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This heterocyclic compound is of significant interest primarily in the development of novel anticancer therapeutics. Indazole derivatives have demonstrated potent inhibitory activities against a range of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cells[citation 2]. The indazole core, particularly the 1H-indazol-3-ol structure, is recognized as an effective hinge-binding fragment that can interact with critical biological targets[citation 2]. Furthermore, research has identified the 1H-indazol-3-ol scaffold as a promising chemotype for the development of d-amino acid oxidase (DAAO) inhibitors[citation 4]. DAAO inhibition represents a potential therapeutic strategy for addressing schizophrenia and other neurological disorders by modulating NMDA receptor function. The incorporation of a fluorine atom at the 5-position is a common structural modification in medicinal chemistry, often undertaken to fine-tune the compound's electronic properties, metabolic stability, and binding affinity[citation 2]. As a versatile building block, this compound provides researchers with a multifunctional template for further synthetic elaboration through reactions at various positions on the indazole ring system. This compound is supplied strictly for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVNEPLDGLYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646294
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-12-0
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-fluoro-1H-indazol-3-ol. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a variety of bioactive compounds. This document outlines a probable synthetic route, detailed experimental protocols, and a full characterization profile.

Chemical Properties and Structure

This compound, also known as 5-fluoro-1,2-dihydroindazol-3-one, is a fluorinated derivative of indazol-3-ol. The presence of the fluorine atom at the 5-position can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

PropertyValueReference
Molecular Formula C₇H₅FN₂O[1]
Molecular Weight 152.13 g/mol [1][2]
CAS Number 885519-12-0[1][2]
IUPAC Name 5-fluoro-1,2-dihydroindazol-3-one[1]
Synonyms This compound, 5-fluoro-1,2-dihydro-3H-indazol-3-one[1][2]
Predicted XLogP3 1.3[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the diazotization of 2-amino-5-fluorobenzoic acid, followed by an intramolecular cyclization. This method is analogous to the synthesis of similar substituted indazolones.[3]

Reaction Scheme:

Synthesis_of_this compound start 2-amino-5-fluorobenzoic acid intermediate Diazonium Salt Intermediate start->intermediate Diazotization product This compound intermediate->product Cyclization reagents1 + NaNO₂, HCl (aq) 0-5 °C reagents2 Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • Preparation of the Diazonium Salt: In a 250 mL round-bottom flask, suspend 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) in 100 mL of deionized water. Cool the suspension to 0-5 °C in an ice bath with constant stirring. Slowly add concentrated hydrochloric acid (20 mL) to the mixture.

  • In a separate beaker, dissolve sodium nitrite (4.9 g, 71.0 mmol) in 20 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the suspension of 2-amino-5-fluorobenzoic acid over 30 minutes, ensuring the temperature remains between 0-5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

  • Cyclization: After the formation of the diazonium salt is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate should form.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.

  • Dry the purified product under vacuum to yield this compound.

Characterization

Predicted NMR data provides a valuable reference for structural elucidation.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.7br s1HN1-H
~10.7br s1HOH
~7.6dd1HH-4
~7.3dd1HH-7
~7.0ddd1HH-6

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~160 (d)C -F
~145C -OH
~138C-7a
~122 (d)C -H
~115 (d)C -H
~110 (d)C -H
~105C-3a

Note: The 'd' indicates a doublet due to coupling with fluorine.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H and N-H stretching
~1620StrongC=O stretching (keto tautomer)
~1500, ~1470MediumAromatic C=C stretching
~1250StrongC-F stretching
~800StrongAromatic C-H bending

Mass spectrometry would confirm the molecular weight of the compound.

Expected Mass Spectrum Data (ESI+):

m/zInterpretation
153.0458[M+H]⁺ (Calculated)
175.0277[M+Na]⁺ (Calculated)

The melting point for this compound is not widely reported. However, based on related indazole compounds, a relatively high melting point, likely above 200 °C, is expected due to intermolecular hydrogen bonding.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of various kinases and other enzymes. For instance, certain fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS).[4] While the specific biological targets of this compound are not yet elucidated, it can be hypothesized to interact with signaling pathways commonly modulated by other indazole-based compounds, such as kinase signaling cascades.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole This compound (Hypothetical Inhibitor) Indazole->RAF Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and is expected to be high-yielding. The characterization data, although predicted, serves as a solid baseline for researchers working on the synthesis and identification of this and related compounds. The potential biological relevance of this molecule warrants further investigation into its specific cellular targets and mechanisms of action.

References

Spectroscopic Characterization of 5-fluoro-1H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 5-fluoro-1H-indazol-3-ol, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely available in the public domain, this document outlines the expected spectroscopic characteristics based on its chemical structure, supported by general principles of NMR, IR, and mass spectrometry.

Chemical Structure and Properties
  • IUPAC Name: 5-fluoro-1,2-dihydro-3H-indazol-3-one[1]

  • Molecular Formula: C₇H₅FN₂O[1]

  • Molecular Weight: 152.13 g/mol [1]

  • CAS Number: 885519-12-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2][3] For this compound, both ¹H and ¹³C NMR would provide critical information about the molecular framework.

2.1. Expected ¹H NMR Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the N-H and O-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the heterocyclic ring system.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-47.2 - 7.5ddJH4-H6 ≈ 2.5, JH4-F ≈ 9-10
H-66.9 - 7.2dddJH6-H7 ≈ 9, JH6-F ≈ 4-5, JH6-H4 ≈ 2.5
H-77.6 - 7.8ddJH7-H6 ≈ 9, JH7-F ≈ 4-5
N-H10.0 - 12.0br s-
O-H9.0 - 11.0br s-

Note: Chemical shifts are relative to tetramethylsilane (TMS). The broad singlets (br s) for N-H and O-H are due to proton exchange and quadrupole broadening.

2.2. Expected ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon skeleton, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (JC-F).

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling (J, Hz)
C-3150 - 160-
C-3a120 - 125d, J ≈ 10-15
C-4110 - 115d, J ≈ 20-25
C-5155 - 160 (d)d, J ≈ 235-250
C-6115 - 120d, J ≈ 25-30
C-7110 - 115d, J ≈ 5-10
C-7a135 - 140d, J ≈ 10-15

Note: Chemical shifts are relative to TMS. 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O (in the tautomeric form), C=C, and C-F bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded)3200 - 3600Strong, Broad
N-H stretch3100 - 3500Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide/lactam)1650 - 1700Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-N stretch1250 - 1350Medium
C-F stretch1000 - 1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5][6] For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

Ion Expected m/z Notes
[M]⁺152Molecular Ion
[M-CO]⁺124Loss of carbon monoxide
[M-N₂H]⁺123Loss of diazene

Note: The fragmentation pattern can help in confirming the structure of the molecule.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[7] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this solution to the appropriate concentration for the instrument being used.[8]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI).[5][9]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[5]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data: - Functional Group  Identification IR->IR_Data MS_Data MS Data: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

physical and chemical properties of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-fluoro-1H-indazol-3-ol. It includes available experimental and computed data, discusses its key chemical characteristics, and outlines plausible experimental protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical and Physical Properties

This compound, with the chemical formula C₇H₅FN₂O, is a fluorinated derivative of the indazole heterocyclic system.[1][2] The indazole core is a key pharmacophore found in numerous therapeutic agents, and fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties and metabolic stability.[3]

Quantitative data for this compound is limited; therefore, data from closely related compounds is included for comparative purposes where noted.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource (Compound)
Molecular Formula C₇H₅FN₂O[1][2] (this compound)
Molecular Weight 152.13 g/mol [1][2] (this compound)
XLogP3 (Computed) 1.3[1] (this compound)
Appearance White solid[4] ((5-Fluoro-1H-indazol-3-yl)acetic acid)
Melting Point Data Not Available[2]
Boiling Point Data Not Available[2]
pKa (Predicted) 13.29 ± 0.40[5] (5-fluoro-3-methyl-1H-indazole)
Solubility (Experimental) 12.5 µg/mL (at pH 7.4)[6] (1-benzyl-1H-indazol-3-ol)

Chemical Structure and Tautomerism

A critical chemical feature of 3-hydroxyindazoles is their existence in tautomeric forms. This compound is in equilibrium with its keto tautomer, 5-fluoro-1,2-dihydro-3H-indazol-3-one.[1][2] For indazole systems, the 1H-indazole form is generally considered the most thermodynamically stable tautomer.[3][7] This equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological interaction profiles.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Reaction Scheme: 2-Amino-5-fluorobenzonitrile → 5-fluoro-1H-indazol-3-amine → this compound

Materials and Reagents:

  • 2-Amino-5-fluorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the intermediate aryl azide precipitates.

  • Cyclization/Amination: Isolate the crude aryl azide. In a separate flask, reflux the azide with hydrazine hydrate (excess) in ethanol for several hours. This step should yield 5-fluoro-1H-indazol-3-amine.[9]

  • Hydrolysis to Hydroxyl: The resulting 5-fluoro-1H-indazol-3-amine is then subjected to diazotization followed by hydrolysis. Disperse the amine in aqueous sulfuric acid at 0-5 °C and add sodium nitrite solution. The resulting diazonium salt is then heated in aqueous sulfuric acid to yield the final product, this compound.

  • Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start 2-Amino-5-fluorobenzonitrile step1 Diazotization (NaNO2, HCl, 0-5°C) start->step1 step2 Cyclization/Amination (Hydrazine Hydrate, EtOH, Reflux) step1->step2 intermediate 5-fluoro-1H-indazol-3-amine step2->intermediate step3 Hydrolysis (NaNO2, H2SO4, Heat) intermediate->step3 product This compound step3->product

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data (Reference Compounds)

No specific spectral data for this compound was found. The following table presents data for a structurally related compound to provide a reference for expected spectral characteristics.

Table 2: Spectral Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate[10]

Spectrum TypeData
¹H NMR (CDCl₃)δ 8.26 (dd, J = 8.9, 5.2 Hz, 1H), 7.58 (d, J = 8.9 Hz, 2H), 7.28–7.24 (m, 2H), 7.14 (td, J = 9.0, 2.2 Hz, 1H), 7.06 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.89 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 163.7, 162.8, 161.7, 159.5, 140.9 (d, J = 12.7 Hz), 136.4, 131.9, 125.4, 123.9 (d, J = 10.9 Hz), 121.0, 114.8, 113.6 (d, J = 25.7 Hz), 96.6 (d, J = 26.9 Hz), 55.6, 52.2
¹⁹F NMR (471 MHz, CDCl₃)δ −112.4
IR (cm⁻¹)3080, 3051, 2948, 2846, 1715, 1626, 1520, 1502, 1471, 1443, 1408, 1304, 1250, 1199, 1177, 1111, 1062, 1033, 959, 826, 807, 795
HRMS (EI)calcd. for C₁₆H₁₃FN₂O₃ [M]⁺ 300.0910, found 300.0880

Biological Activity and Potential Applications

Indazole derivatives are a prominent class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3] Specifically, the 1H-indazole-3-amine scaffold, which is structurally similar to the title compound, is recognized as an effective hinge-binding motif for various protein kinases.[11]

Compounds containing this core are often investigated as kinase inhibitors for applications in oncology.[9][11] For example, derivatives of 1H-indazol-3-amine have demonstrated inhibitory activity against cancer cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), and Hep-G2 (hepatoma).[11] The mechanism often involves blocking the ATP-binding site of a kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

While the specific biological targets of this compound have not been detailed in the available literature, its structure suggests potential utility as a kinase inhibitor or as a scaffold for the development of novel therapeutic agents.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream Inhibitor Indazole Derivative (e.g., this compound) Inhibitor->Kinase Inhibition

Caption: Logical diagram of indazole derivatives as kinase inhibitors.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 5-fluoro-1H-indazol-3-ol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence for the anticancer activity and specific mechanism of action of 5-fluoro-1H-indazol-3-ol is limited in publicly available literature. This guide provides a detailed overview of the potential mechanisms of action based on extensive research on structurally related indazole derivatives and their established roles in oncology. The methodologies and signaling pathways described are extrapolated from this body of work to provide a foundational framework for investigating this compound as a potential anticancer agent.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Several FDA-approved small molecule anti-cancer drugs, such as pazopanib and axitinib, feature the indazole core, highlighting its importance in the development of targeted cancer therapies.[1][2] Indazole derivatives are known to exert their anticancer effects through various mechanisms, most notably by inhibiting protein kinases that are critical for tumor cell proliferation, survival, and metastasis.[1][4]

The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[5][6] This guide will explore the likely mechanism of action of this compound in cancer cells by examining the established activities of analogous indazole compounds.

Potential Mechanisms of Action

Based on the activities of related indazole derivatives, this compound could potentially exert its anticancer effects through several key mechanisms:

  • Inhibition of Protein Kinases: This is the most prominent mechanism of action for many indazole-based anticancer agents.[1] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.

  • Induction of Apoptosis: Many indazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[2][7] This is often achieved through the modulation of key apoptotic regulators.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, indazole compounds can prevent cancer cells from dividing and proliferating.[8]

  • Inhibition of Angiogenesis and Metastasis: Some indazole derivatives can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[7][9]

The following sections will delve into these potential mechanisms in greater detail.

Indazole derivatives have been successfully developed as inhibitors for a range of protein kinases that are frequently dysregulated in cancer. The fluorine substitution at the 5-position of the indazole ring in this compound may enhance its binding affinity to the kinase active site.

Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Several studies have reported on 1H-indazol-3-amine derivatives as potent inhibitors of FGFR1 and FGFR2.[1] The presence of a fluorine atom on the indazole ring has been shown to improve both enzymatic activity and cellular potency in some cases.[1]

  • Glycogen Synthase Kinase-3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3.[1] The substitution pattern on the indazole ring is crucial for potency.[1]

  • Anaplastic Lymphoma Kinase (ALK) and ROS1: The 5-(3,5-difluorobenzyl)-1H-indazole scaffold has been identified as a key pharmacophore for dual ALK/ROS1 inhibition in non-small cell lung cancer (NSCLC).[10]

  • p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors, which can suppress tumor migration and invasion.[11][12]

Signaling Pathway Visualization:

Below is a generalized diagram illustrating how an indazole derivative like this compound might inhibit a receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Indazole This compound Indazole->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Indazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Apoptotic Proteins Modulated by Indazole Derivatives:

  • Bcl-2 Family Proteins: Some indazole compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Caspases: The release of cytochrome c activates a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2][7]

  • Reactive Oxygen Species (ROS): Some derivatives increase the levels of ROS in cancer cells, which can trigger mitochondrial-mediated apoptosis.[2][7]

Apoptosis Pathway Visualization:

G Indazole This compound Bcl2 Bcl-2 Indazole->Bcl2 Inhibition Bax Bax Indazole->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

By inhibiting kinases involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or by activating cell cycle checkpoints, indazole derivatives can cause cancer cells to arrest in specific phases of the cell cycle, commonly at the G1/S or G2/M transitions.[5] For instance, some indazole derivatives have been shown to cause an increase in the G0/G1 cell population and a decrease in the S phase population.[8]

Quantitative Data from Related Indazole Derivatives

The following tables summarize quantitative data for various indazole derivatives from the literature, which may provide an indication of the potential potency of this compound.

Table 1: In Vitro Antiproliferative Activity (IC50 Values)

Compound ClassCancer Cell LineIC50 (µM)Reference
1H-indazole derivativesVarious0.23 - 1.15[2][7]
1H-indazol-3-amine derivativesK5625.15[8][13][14]
1H-indazol-3-amine derivativesHep-G23.32[8]
5-(3,5-difluorobenzyl)-1H-indazole derivative (X4)H22280.034[10]

Table 2: Kinase Inhibitory Activity (IC50 Values)

Compound ClassKinase TargetIC50 (nM)Reference
1H-indazol-3-amine derivative (27a)FGFR1< 4.1[1]
1H-indazol-3-amine derivative (27a)FGFR22.0[1]
3-aminoindazole derivative (AKE-72)BCR-ABL (T315I mutant)9[15]
5-(3,5-difluorobenzyl)-1H-indazole derivative (X4)ALK512[10]
5-(3,5-difluorobenzyl)-1H-indazole derivative (X4)ROS1766[10]
1H-indazole-3-carboxamide derivative (30l)PAK19.8[11]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound. These protocols are based on standard procedures described in the cited literature for similar compounds.

Objective: To determine the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, K562, HepG2)[8][16]

  • Non-cancerous cell line for selectivity (e.g., HEK-293)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[5]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization:

G A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with This compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Caption: General experimental workflow for an MTT cell viability assay.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Objective: To investigate the effect of this compound on the expression and activation of key proteins in relevant signaling pathways.[5]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., for p-ERK, total ERK, p-AKT, total AKT, Bcl-2, Bax, cleaved caspase-3)

  • Secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels.

Conclusion

While direct experimental data for this compound is not yet widely available, the extensive body of research on the indazole scaffold provides a strong foundation for predicting its mechanism of action in cancer cells. It is highly probable that this compound functions as a protein kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest in malignant cells. The presence of the 5-fluoro substituent may confer advantageous properties, such as enhanced potency and metabolic stability. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this compound as a novel anticancer agent. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Biological Screening of 5-Fluoro-1H-Indazol-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 5-fluoro-1H-indazol-3-ol derivatives, a class of compounds with significant potential in drug discovery. This document outlines key in vitro assays, presents data on related compounds to inform screening cascades, and details relevant signaling pathways.

Introduction

Indazole derivatives are a well-established scaffold in medicinal chemistry, with several approved drugs and clinical candidates for the treatment of cancer and other diseases. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing their efficacy and pharmacokinetic profile. This guide focuses on derivatives of this compound, providing a framework for their biological evaluation. While specific data for this exact scaffold is emerging, this guide leverages information from closely related fluorinated indazole derivatives to provide a robust starting point for research.

Data Presentation: Biological Activity of Fluorinated Indazole Derivatives

To facilitate the design of screening funnels for this compound derivatives, the following tables summarize the biological activity of structurally related fluorinated indazole compounds.

Table 1: Anticancer Activity of Fluorinated Indazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)MTT5.15[1][2]
A549 (Lung Cancer)MTT>40[1]
PC-3 (Prostate Cancer)MTT>40[1]
HepG-2 (Hepatoma)MTT11.33[1]
HEK-293 (Normal Kidney)MTT33.20[1]
Compound 2f A549 (Lung Cancer)MTT0.23[3]
HepG2 (Hepatocellular Carcinoma)MTT1.15[3]
MCF-7 (Breast Cancer)MTT0.46[3]
HCT116 (Colorectal Cancer)MTT0.31[3]
4T1 (Mouse Breast Cancer)MTT0.28[3]
Indazol-pyrimidine 4f MCF-7 (Breast Cancer)MTT1.629[4]
Indazol-pyrimidine 4i MCF-7 (Breast Cancer)MTT1.841[4]

Table 2: Enzyme Inhibitory Activity of Fluorinated Indazole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
6-fluoro-1H-indazol-3-ol D-amino acid oxidase (DAAO)Enzymatic Assaynanomolar range[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][7]

  • Materials:

    • Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) and a normal cell line (e.g., HEK-293).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • This compound derivatives (dissolved in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.[2]

  • Materials:

    • Cancer cells treated with test compounds.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

    • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a proposed experimental workflow for their biological screening.

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion Indazolol This compound Derivative Indazolol->PI3K Potential Inhibition Indazolol->Akt Potential Inhibition

Caption: Hypothetical PI3K/Akt signaling pathway and potential inhibition points by this compound derivatives.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation Indazolol This compound Derivative Indazolol->Raf Potential Inhibition Indazolol->MEK Potential Inhibition

Caption: MAPK/ERK signaling pathway with potential points of intervention for this compound derivatives.

Experimental Workflow

Biological_Screening_Workflow Start Start: Synthesis of This compound Derivatives PrimaryScreening Primary Screening: MTT Assay on Cancer and Normal Cell Lines Start->PrimaryScreening HitSelection Hit Selection: Potent & Selective Compounds (Low µM IC50) PrimaryScreening->HitSelection SecondaryScreening Secondary Screening: Apoptosis Assays (Western Blot, Flow Cytometry) HitSelection->SecondaryScreening MechanismOfAction Mechanism of Action Studies: Signaling Pathway Analysis (Western Blot for PI3K/Akt, MAPK/ERK) SecondaryScreening->MechanismOfAction MechanismOfAction->PrimaryScreening Feedback for SAR Studies LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization InVivoStudies In Vivo Efficacy and Toxicity Studies LeadOptimization->InVivoStudies End End: Preclinical Candidate InVivoStudies->End

Caption: A proposed workflow for the biological screening and development of this compound derivatives.

Conclusion

The biological screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for researchers to design and execute a comprehensive evaluation of these compounds. By employing the detailed experimental protocols and considering the potential modulation of key signaling pathways, scientists can effectively identify and characterize lead candidates for further preclinical and clinical development. The provided data on related fluorinated indazoles serves as a valuable resource for establishing structure-activity relationships and guiding hit-to-lead optimization efforts.

References

The ERK1/2 Kinase Pathway: A Prime Therapeutic Target for 5-Fluoro-1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the strategic design of small molecule inhibitors against critical oncogenic signaling pathways remains a cornerstone of drug discovery. The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, leading to the development of numerous clinical candidates. This whitepaper delves into the therapeutic potential of 5-fluoro-1H-indazol-3-ol and its derivatives, with a primary focus on the extensively studied compound BVD-523 (Ulivisertib), a potent and selective inhibitor of the ERK1/2 kinases. The data strongly suggest that the core therapeutic target for this class of compounds is the MAPK/ERK signaling cascade, a pathway frequently dysregulated in a multitude of human cancers.

The Rise of Indazoles in Oncology

The indazole scaffold is a key structural motif in a variety of pharmacologically active compounds, demonstrating a broad range of biological activities including anti-inflammatory, antibacterial, and notably, antitumor effects.[1][2] Its unique physicochemical properties and ability to form key interactions with biological targets have made it a focal point for the design of novel therapeutic agents.[3] Derivatives of the indazole core are integral to several approved drugs and clinical candidates.[1][4]

BVD-523 (Ulivisertib): A Case Study for this compound's Therapeutic Potential

While direct extensive biological studies on this compound are not widely published, the closely related compound, BVD-523 (Ulivisertib), provides a robust surrogate for understanding its therapeutic targeting potential. BVD-523 is a highly potent, selective, reversible, and ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[5] These kinases are the final and most distal master kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[5]

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway, often driven by mutations in upstream components such as BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and pancreatic cancer.[5][6] By targeting the terminal kinases ERK1/2, inhibitors like BVD-523 can potentially overcome resistance mechanisms that arise from upstream inhibition (e.g., BRAF or MEK inhibitors).[5][7]

Quantitative Analysis of BVD-523 (Ulivisertib) Activity

The following table summarizes the key in vitro and in vivo activities of BVD-523, highlighting its potency and selectivity for the ERK pathway.

Assay Type Target/Cell Line Metric Value Reference
Enzymatic AssayERK2IC501.2 nM[8]
Cellular AssayA375 (BRAF V600E)pRSK IC5031 nM[8]
Cellular AssayA375 (BRAF V600E)pRSK IC50 (2 hr)140 nM[8]
Antiproliferative AssayA375 (BRAF V600E)IC50 (72 hr)180 nM[8]
In Vivo XenograftA375 (Melanoma)Antitumor ActivityDemonstrated[6]
In Vivo XenograftColo205 (Colorectal)Antitumor ActivityDemonstrated[6]
Clinical Trial (Phase I)MAPK Mutant TumorsRecommended Phase II Dose600 mg BID[5]

Signaling Pathways and Experimental Workflows

To fully appreciate the mechanism of action and the experimental approaches used to characterize compounds like BVD-523, the following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for inhibitor profiling.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway and BVD-523 Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK ERK->RSK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BVD523 BVD-523 (Ulivisertib) BVD523->ERK Inhibition

Caption: The MAPK/ERK signaling cascade and the inhibitory action of BVD-523 on ERK1/2.

Experimental_Workflow General Workflow for Kinase Inhibitor Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_clinical Clinical Trials enzymatic Biochemical/Enzymatic Assay (e.g., KinaseGlo, HTRF) cellular_target Cellular Target Engagement (e.g., Western Blot for pERK/pRSK) enzymatic->cellular_target Confirm Cellular Activity cellular_prolif Antiproliferative Assay (e.g., MTT, CellTiter-Glo) cellular_target->cellular_prolif Assess Functional Outcome xenograft Xenograft/PDX Models cellular_prolif->xenograft Evaluate In Vivo Efficacy pkpd Pharmacokinetics/ Pharmacodynamics xenograft->pkpd phase1 Phase I (Safety, Dose Escalation) pkpd->phase1 Inform Clinical Dosing phase2 Phase II (Efficacy in Target Population) phase1->phase2

Caption: A generalized experimental workflow for characterizing a kinase inhibitor from in vitro studies to clinical trials.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. Below are generalized protocols for key experiments used in the characterization of ERK1/2 inhibitors like BVD-523.

In Vitro Kinase Inhibition Assay (Biochemical)
  • Principle: To measure the direct inhibition of ERK2 kinase activity by a test compound.

  • Methodology:

    • Recombinant human ERK2 enzyme is prepared in an assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% CHAPS).[8]

    • The test compound (e.g., BVD-523) is serially diluted and pre-incubated with the ERK2 enzyme in a 384-well plate for a defined period (e.g., 20 minutes at room temperature).[8]

    • The kinase reaction is initiated by adding a substrate solution containing a specific peptide substrate (e.g., Erktide) and ATP.[8]

    • The reaction is allowed to proceed for a set time and then stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo, HTRF, or radioactive filter binding assays.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Protein Analysis (Western Blot)
  • Principle: To assess the inhibition of ERK1/2 signaling in a cellular context by measuring the phosphorylation status of downstream substrates like RSK.

  • Methodology:

    • Cancer cell lines with known MAPK pathway mutations (e.g., A375 with BRAF V600E) are cultured to approximately 80% confluency.

    • Cells are treated with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 4 or 24 hours).[6]

    • Following treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

    • Total protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), total RSK, and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of inhibition.

Cell Proliferation Assay
  • Principle: To measure the effect of the inhibitor on the growth and viability of cancer cells over time.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound for an extended period (e.g., 72 hours).[8]

    • Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

    • The absorbance or luminescence is read using a plate reader.

    • The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Conclusion and Future Directions

The extensive preclinical and clinical investigation of BVD-523 (Ulivisertib) strongly supports the MAPK/ERK pathway, specifically the ERK1/2 kinases, as the primary therapeutic target for this compound-based compounds. The potent and selective inhibition of this critical oncogenic pathway provides a clear mechanism of action and a strong rationale for their development in cancers harboring BRAF and RAS mutations. Future research should focus on further optimizing the indazole scaffold to enhance potency, selectivity, and pharmacokinetic properties, as well as exploring novel combination strategies to overcome potential resistance mechanisms and improve patient outcomes. The this compound core represents a valuable starting point for the discovery of next-generation ERK1/2 inhibitors.

References

The 5-Fluoro-1H-Indazol-3-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to interactions with a wide array of biological targets. Among its many variations, the 5-fluoro-1H-indazol-3-ol core has garnered significant interest. The introduction of a fluorine atom at the 5-position can substantially modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide explores the synthesis, biological activities, and structure-activity relationships of the this compound scaffold and its derivatives, providing a comprehensive resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic routes. A common approach involves the cyclization of appropriately substituted phenylhydrazines or the transformation of substituted anthranilic acids. Below is a representative synthetic scheme.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-fluorobenzoic acid

A solution of 5-fluoroanthranilic acid (1 eq.) in a suitable solvent like methanol is cooled to 0°C. Thionyl chloride (1.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the resulting solid is washed with diethyl ether to yield the methyl ester of 2-amino-5-fluorobenzoic acid.

Step 2: Diazotization and Cyclization

The methyl 2-amino-5-fluorobenzoate (1 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a pre-heated (70-80°C) aqueous solution of sodium sulfite. The reaction mixture is stirred at this temperature for 2 hours, during which the cyclization to this compound occurs.

Step 3: Purification

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

G cluster_synthesis Synthesis of this compound A 5-Fluoroanthranilic Acid B Methyl 2-amino-5-fluorobenzoate A->B Esterification (MeOH, SOCl2) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Reductive Cyclization (Na2SO3)

A simplified workflow for the synthesis of the core scaffold.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have shown promising activity against a range of therapeutic targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

The indazole core is a key pharmacophore in numerous kinase inhibitors.[1] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating binding to the hinge region of the ATP-binding pocket of kinases. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and by increasing metabolic stability.

Kinase Inhibition

Derivatives of fluorinated indazoles have demonstrated potent inhibitory activity against several kinase families, including:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are key targets in anti-angiogenic cancer therapy.

  • Non-Receptor Tyrosine Kinases: Src family kinases and Abelson murine leukemia viral oncogene homolog 1 (Abl) are important in cancer cell signaling.

  • Serine/Threonine Kinases: Polo-like kinases (PLKs) and Pim kinases are involved in cell cycle regulation and are targets for cancer treatment.

While specific data for a series of derivatives directly from this compound is not extensively published in a single study, the following table summarizes the activity of various fluorinated indazole derivatives against different kinases, illustrating the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)
Indazole A FGFR1< 4.1KG-10.025
FGFR22.0SNU-160.077
Indazole B ALK512H22280.034
ROS1766
Indazole C PAK19.8MDA-MB-231(Suppressed migration)

This table presents a compilation of data from various sources on fluorinated indazole derivatives to illustrate the potential of the scaffold.[1][2][3]

G cluster_pathway Kinase Inhibition by this compound Derivatives Indazole This compound Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Indazole->RTK Inhibition Proliferation Cell Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis Survival Cell Survival RTK->Survival

Inhibition of receptor tyrosine kinase signaling.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be fine-tuned by substitutions at various positions of the indazole ring.

  • N1-Substitution: Alkylation or arylation at the N1 position can modulate the pharmacokinetic properties of the molecule and can be used to introduce additional binding interactions.

  • C3-Position: The hydroxyl group at the C3 position can be converted to other functional groups, such as amines or ethers, to explore different interactions within the target's binding pocket. For instance, 3-aminoindazoles are effective hinge-binding fragments in many kinase inhibitors.[4]

  • Benzene Ring Substitutions: Further substitutions on the benzene ring, in addition to the 5-fluoro group, can be explored to optimize potency and selectivity.

G cluster_sar Structure-Activity Relationship Indazole This compound N1 C3-OH Benzene Ring N1_mod N1 Substitution: - Modulates PK properties - Introduces new binding interactions Indazole:f1->N1_mod C3_mod C3-OH Modification: - Alters hinge-binding interactions - Can be converted to amines, ethers, etc. Indazole:f2->C3_mod Benzene_mod Benzene Ring Substitution: - Optimizes potency and selectivity Indazole:f3->Benzene_mod

Key positions for SAR exploration.

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay In Vitro Kinase Assay Workflow A Prepare serial dilutions of This compound derivative B Add kinase, substrate, and compound to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

A generalized workflow for an in vitro kinase assay.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. Its synthetic accessibility and the amenability of the indazole ring to chemical modification provide a robust platform for generating diverse compound libraries. The demonstrated activity of fluorinated indazole derivatives against various protein kinases underscores the potential of this scaffold in oncology and other therapeutic areas. Further exploration of the structure-activity relationships, guided by computational modeling and empirical screening, is warranted to unlock the full therapeutic potential of this privileged core. This technical guide serves as a foundational resource to aid researchers in their efforts to develop the next generation of drugs based on the this compound scaffold.

References

Initial Cytotoxicity Screening of 5-fluoro-1H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of the novel compound 5-fluoro-1H-indazol-3-ol. The content herein is designed to offer a robust framework for assessing the cytotoxic potential of this and other novel chemical entities, from experimental design to data interpretation. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and best practices for such an evaluation.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The incorporation of a fluorine atom into a molecule can significantly alter its biological characteristics, such as metabolic stability and binding affinity.[1] Therefore, this compound represents a compound of interest for anticancer research. The initial step in evaluating its potential is a thorough in vitro cytotoxicity screening to determine its effect on cancer cell viability and to identify sensitive cell lines.

This guide details the protocols for two primary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. Furthermore, a potential mechanism of action involving the induction of apoptosis is explored.

Data Presentation

Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process, such as cell growth, by 50%.[2] The following tables present hypothetical data for the initial cytotoxicity screening of this compound against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 2.1
MDA-MB-231Breast Adenocarcinoma25.4 ± 3.5
A549Lung Carcinoma32.1 ± 4.2
HCT-116Colon Carcinoma18.9 ± 2.7
PC-3Prostate Adenocarcinoma45.6 ± 5.8
HepG2Hepatocellular Carcinoma22.3 ± 3.1
HEK-293Normal Human Embryonic Kidney> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical LDH Release Indicating Cytotoxicity

Cell LineTreatment (at IC50)Percent Cytotoxicity (%)
MCF-715.8 µM52.3 ± 4.8
HCT-11618.9 µM48.9 ± 5.1
HEK-29315.8 µM5.2 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in cytotoxicity screening.

For a broad initial screening, a panel of cancer cell lines is recommended. The NCI-60 panel, developed by the National Cancer Institute, is a widely used resource for anticancer drug screening, representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3][4] For this hypothetical study, a selection of these lines representing different cancer types would be appropriate. A non-cancerous cell line, such as HEK-293, should be included to assess selectivity.[5]

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH release Control: Cells treated with lysis buffer provided in the kit 45 minutes before the end of the incubation period.

    • Background Control: Culture medium only.[1]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[1]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1] Add 50 µL of the LDH reaction mix to each well. Incubate for up to 30 minutes at room temperature, protected from light.[1]

  • Stop Reaction: Add 50 µL of stop solution to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

Calculation of Percent Cytotoxicity:

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (this compound dilutions) treatment Treatment with Compound (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_acq Absorbance Reading (Plate Reader) mtt_assay->data_acq ldh_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc cyto_calc Cytotoxicity Calculation data_acq->cyto_calc

Caption: Experimental workflow for cytotoxicity screening.

Indole derivatives have been shown to induce programmed cell death, or apoptosis, through various signaling pathways.[1] A common mechanism involves the intrinsic (mitochondrial) pathway.

G compound This compound stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

References

5-Fluoro-1H-Indazol-3-ol Derivatives: A Promising Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs featuring this privileged scaffold. This technical guide explores the potential of a specific, underexplored derivative, the 5-fluoro-1H-indazol-3-ol core, as a novel template for the design of next-generation kinase inhibitors. While direct literature on the synthesis and biological evaluation of this compound derivatives as kinase inhibitors is nascent, this document provides a comprehensive overview of the rationale for their investigation. By examining closely related fluorinated indazole analogues, we present compelling evidence for the potential of this scaffold. This guide details proposed synthetic routes, summarizes the kinase inhibitory profiles of analogous compounds, provides in-depth experimental protocols for synthesis and biological assays, and visualizes key signaling pathways and experimental workflows to empower researchers in this promising area of drug discovery.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 1H-indazole moiety has emerged as a key structural motif in numerous potent and selective kinase inhibitors.[1] Marketed drugs such as axitinib, pazopanib, and niraparib feature the indazole core and have demonstrated significant clinical efficacy.[2]

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. The 5-fluoro substitution on the indazole ring is of particular interest for its potential to modulate the electronic properties of the scaffold and engage in specific interactions within the ATP-binding pocket of various kinases. The 3-ol (or its tautomeric 3-one form) provides a crucial vector for derivatization to achieve potency and selectivity. This guide focuses on the untapped potential of the this compound core.

Proposed Synthesis of the this compound Core

While specific literature detailing the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established methodologies for analogous indazoles. A common and efficient method involves the cyclization of a substituted o-fluorobenzonitrile with hydrazine.

A potential synthetic pathway is outlined below:

G cluster_synthesis Proposed Synthesis of this compound start 2,5-Difluorobenzonitrile intermediate 5-Fluoro-1H-indazol-3-amine start->intermediate Hydrazine hydrate, Reflux product This compound intermediate->product Diazotization (NaNO2, H2SO4), Hydrolysis

Figure 1: Proposed synthesis of the core scaffold.

Kinase Inhibitory Potential: Insights from Related Fluorinated Indazoles

Although quantitative data for this compound derivatives is not yet publicly available, the kinase inhibitory activity of structurally similar fluorinated indazoles provides a strong rationale for their investigation. The following tables summarize the reported IC50 values for representative fluorinated indazole derivatives against various key kinases.

Table 1: Inhibitory Activity of Fluorinated Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)
Compound IDTarget KinaseIC50 (nM)Cell-based IC50 (nM)Reference
Compound A FGFR1< 4.125.3 (KG-1)[2]
FGFR22.077.4 (SNU-16)[2]
Compound B ALK0.512 (µM)34 (H2228)[3]
ROS10.766 (µM)34 (H2228)[3]
Compound C VEGFR2--[4]
Table 2: Inhibitory Activity of Fluorinated Indazole Derivatives against Serine/Threonine Kinases
Compound IDTarget KinaseIC50 (nM)Cell-based IC50 (µM)Reference
Compound D PLK40.11.3 (MCF-7)[4]
Compound E PAK19.8-[5]
Compound F Pim-1--[6]

Experimental Protocols

General Synthesis of 5-Substituted-1H-indazol-3-amine (A Key Intermediate)

This protocol is adapted from the synthesis of 5-bromo-1H-indazol-3-amine.[7]

  • To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., n-butanol), add hydrazine hydrate (excess, e.g., 10 eq).

  • Heat the reaction mixture to reflux for a specified time (e.g., 20 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted-1H-indazol-3-amine.

G cluster_workflow General Experimental Workflow synthesis Synthesis of This compound Derivatives purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification screening In vitro Kinase Inhibition Assays (IC50 Determination) purification->screening cell_based Cell-based Assays (Proliferation, Apoptosis) screening->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt

Figure 2: Drug discovery workflow.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions or DMSO (as a control) to the appropriate wells.

  • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Key Kinase Signaling Pathways

The following diagrams illustrate the major signaling pathways in which the kinases targeted by indazole derivatives are involved. Understanding these pathways is crucial for elucidating the mechanism of action of novel inhibitors.

G cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Figure 3: Simplified FGFR signaling cascade.

G cluster_plk4 PLK4 Signaling Pathway PLK4 PLK4 STIL STIL PLK4->STIL SAS6 SAS-6 STIL->SAS6 Centriole Centriole Duplication SAS6->Centriole Aneuploidy Aneuploidy & Genomic Instability Centriole->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis

Figure 4: Role of PLK4 in centriole duplication.

G cluster_pak1 PAK1 Signaling Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 LIMK LIMK PAK1->LIMK MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Cofilin Cofilin LIMK->Cofilin Actin Actin Cytoskeleton Reorganization Cofilin->Actin Cell_Motility Cell Motility & Invasion Actin->Cell_Motility Proliferation Cell Proliferation MEK_ERK->Proliferation G cluster_pim1 Pim-1 Signaling Pathway Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Cytokines->JAK_STAT Pim1 Pim-1 JAK_STAT->Pim1 Bad Bad (inactivated) Pim1->Bad p21_p27 p21/p27 (inactivated) Pim1->p21_p27 Apoptosis Inhibition of Apoptosis Bad->Apoptosis Cell_Cycle Cell Cycle Progression p21_p27->Cell_Cycle G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT Akt PIP3->AKT PTEN PTEN PIP3->PTEN inhibited by mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, with N-alkylated derivatives playing a crucial role in the development of various therapeutic agents. The N-alkylation of indazoles, however, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), often leading to a mixture of regioisomers. The case of 5-fluoro-1H-indazol-3-ol is further complicated by the presence of an acidic hydroxyl group, introducing the potential for O-alkylation. This document provides detailed experimental protocols for the regioselective N-alkylation of this compound, focusing on conditions that favor the formation of the desired N-1 and N-2 isomers.

Understanding the tautomeric equilibrium between the 1H-indazol-3-ol and its 1,2-dihydro-3H-indazol-3-one form is crucial for predicting the outcome of alkylation reactions. The reaction conditions, particularly the choice of base and solvent, play a pivotal role in directing the alkylation to the desired nitrogen atom.

Factors Influencing Regioselectivity in Indazole Alkylation

The regiochemical outcome of the N-alkylation of this compound is a delicate balance of several factors:

  • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N-1 alkylated product.[1][2][3] This is often attributed to the formation of a sodium-chelated intermediate involving the N-2 nitrogen and the C-3 oxygen, which sterically hinders attack at the N-2 position. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often lead to a mixture of N-1 and N-2 isomers.

  • Kinetic vs. Thermodynamic Control: N-1 substituted indazoles are generally the thermodynamically more stable isomers.[1] Conditions that allow for equilibration will favor the N-1 product. In contrast, reactions that are under kinetic control may favor the formation of the N-2 isomer.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the N-1/N-2 ratio.

  • Mitsunobu Reaction: The Mitsunobu reaction, utilizing a phosphine and an azodicarboxylate, is a notable method that often favors the formation of the N-2 alkylated indazole.[1]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is designed to favor the formation of the thermodynamically stable N-1 alkylated product. The use of NaH in THF has been shown to provide high N-1 regioselectivity for various C-3 substituted indazoles.[2][3][4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive with water and flammable.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.

Protocol 2: N-2 Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the synthesis of N-2 alkylated indazoles, often with high regioselectivity.[1]

Materials:

  • This compound

  • An alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from byproducts and any N-1 isomer that may have formed.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of a model indazole system, methyl 1H-indazole-3-carboxylate, which provides insights into the expected outcomes for this compound.

Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate with n-pentyl bromide [1]

EntryBaseSolventTemperature (°C)Time (h)N-1:N-2 RatioCombined Yield (%)
1Cs₂CO₃DMFrt161.3 : 185
2K₂CO₃DMFrt161.2 : 191
3NaHTHF0 → 5024>99 : 189

Table 2: N-Alkylation of Methyl 1H-indazole-3-carboxylate under Mitsunobu Conditions [1]

EntryAlcoholReagentsN-1:N-2 RatioIsolated Yield of N-2 (%)Isolated Yield of N-1 (%)
1n-pentanolPPh₃, DEAD1 : 2.55820

Visualization of Experimental Workflows

experimental_workflow cluster_n1 Protocol 1: Selective N-1 Alkylation cluster_n2 Protocol 2: Selective N-2 Alkylation (Mitsunobu) start1 This compound in THF deprotonation Add NaH at 0°C, then warm to RT start1->deprotonation 1.0 equiv alkylation1 Add Alkyl Halide at 0°C, then warm to RT deprotonation->alkylation1 1.2 equiv NaH workup1 Quench with NH4Cl, Extract with EtOAc alkylation1->workup1 1.1 equiv R-X purification1 Column Chromatography workup1->purification1 product1 N-1 Alkylated Product purification1->product1 start2 This compound, Alcohol, PPh3 in THF reaction2 Add DIAD/DEAD at 0°C, then warm to RT start2->reaction2 1.0 : 1.5 : 1.5 equiv workup2 Concentrate reaction2->workup2 1.5 equiv DIAD/DEAD purification2 Column Chromatography workup2->purification2 product2 N-2 Alkylated Product purification2->product2

Caption: General experimental workflows for selective N-1 and N-2 alkylation.

regioselectivity_factors cluster_conditions Reaction Conditions indazole This compound base_solvent Base / Solvent indazole->base_solvent reaction_type Reaction Type indazole->reaction_type n1_product N-1 Alkylation (Thermodynamic Product) base_solvent->n1_product NaH / THF n2_product N-2 Alkylation (Kinetic Product) base_solvent->n2_product K2CO3 / DMF (mixture) o_product O-Alkylation (Potential Side-Product) base_solvent->o_product Certain conditions reaction_type->n2_product Mitsunobu

Caption: Factors influencing the regioselectivity of alkylation.

References

Application Notes and Protocols for the Use of 5-fluoro-1H-indazol-3-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases.[1][2][3] The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and cell permeability. 5-fluoro-1H-indazol-3-ol, and its tautomer 5-fluoro-1,2-dihydro-3H-indazol-3-one, are valuable building blocks for the synthesis of a new generation of targeted kinase inhibitors. These application notes provide detailed protocols and data for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4).

Key Advantages of Incorporating this compound

  • Enhanced Biological Activity: The fluorine atom can modulate the electronic properties of the indazole ring, potentially leading to stronger interactions with the target kinase.

  • Improved Pharmacokinetic Profile: Fluorine substitution can block metabolic pathways, increasing the half-life and bioavailability of the drug candidate.

  • Versatile Synthetic Handle: The hydroxyl group at the 3-position can be readily converted into other functional groups, such as amines or ethers, allowing for diverse chemical modifications and the exploration of structure-activity relationships (SAR).

Representative Kinase Inhibitors and Biological Activity

While specific examples starting directly from this compound are not extensively documented in publicly available literature, numerous potent kinase inhibitors feature a substituted 5-fluoro-1H-indazole core. The following table summarizes the activity of representative indazole-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell-based Assay IC50 (µM)Reference
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7-[4]
Compound 7r FGFR12.90.0405 (KMS-11 cells)[3]
Compound K22 PLK40.11.3 (MCF-7 cells)[2]
Compound C05 PLK4< 0.10.948 (IMR-32 cells)[5]
Entrectinib ALK12-[2]
Compound 109 EGFR (T790M)5.3-[2]

Experimental Protocols

The following protocols describe a generalized synthetic approach to a kinase inhibitor featuring a 5-fluoro-1H-indazol-3-yl core. The synthesis involves the conversion of this compound to a more reactive intermediate, followed by coupling reactions to introduce desired pharmacophoric groups.

Protocol 1: Synthesis of 3-amino-5-fluoro-1H-indazole

This protocol describes a method to introduce an amino group at the 3-position, a common feature in many kinase inhibitors that interacts with the hinge region of the kinase.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ammonia solution (concentrated)

  • Dioxane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Chlorination: In a round-bottom flask, suspend this compound in phosphorus oxychloride. Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-5-fluoro-1H-indazole.

  • Amination: Dissolve the crude 3-chloro-5-fluoro-1H-indazole in dioxane in a sealed tube. Add concentrated ammonia solution and heat the mixture at 120-140 °C for 12-18 hours.

  • Purification: Cool the reaction mixture, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Purify the crude product by column chromatography on silica gel to afford 3-amino-5-fluoro-1H-indazole.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol details a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at a specific position of the indazole ring (assuming a bromo-substituted precursor is available or synthesized).

Materials:

  • Bromo-substituted 3-amino-5-fluoro-1H-indazole derivative

  • Aryl/heteroaryl boronic acid or ester (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the bromo-substituted indazole, the boronic acid/ester, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.

G cluster_synthesis Synthetic Workflow cluster_evaluation Evaluation Workflow Start This compound Intermediate1 3-Chloro-5-fluoro-1H-indazole Start->Intermediate1 Chlorination (POCl3) Intermediate2 3-Amino-5-fluoro-1H-indazole Intermediate1->Intermediate2 Amination (NH3) Intermediate3 Functionalized Indazole Core Intermediate2->Intermediate3 Coupling Reaction (e.g., Suzuki) FinalProduct Kinase Inhibitor Intermediate3->FinalProduct Final Modification KinaseAssay In vitro Kinase Assay FinalProduct->KinaseAssay CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay Determine IC50 InVivo In vivo Efficacy Studies CellAssay->InVivo Lead Optimization

Caption: General workflow for kinase inhibitor synthesis and evaluation.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified VEGFR signaling pathway.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

PLK4_Signaling PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Mitosis Mitotic Progression Centrosome->Mitosis CellCycle Cell Cycle Control Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Dysregulation leads to

Caption: Role of PLK4 in cell cycle regulation.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic incorporation can lead to compounds with enhanced potency and favorable pharmacokinetic properties. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of next-generation targeted therapies. Further exploration of the chemical space around the 5-fluoro-1H-indazole scaffold is warranted to uncover new and effective treatments for a range of diseases.

References

Application Notes and Protocols: 5-Fluoro-1H-indazol-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] The introduction of a fluorine atom to the indazole ring can significantly enhance metabolic stability, binding affinity, and overall drug-like properties.[4][5] 5-Fluoro-1H-indazol-3-ol is a key building block for the synthesis of a diverse range of bioactive molecules, especially kinase inhibitors. Its unique structural features allow for versatile chemical modifications to achieve high potency and selectivity against various protein kinase targets implicated in cancer and other diseases.

These application notes provide an overview of the utility of this compound in drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives as potent kinase inhibitors.

Key Applications in Drug Discovery

This compound serves as a versatile starting material for the synthesis of potent inhibitors of several important protein kinases, including but not limited to:

  • Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, PLK4 is a validated target in oncology. Overexpression of PLK4 is linked to tumorigenesis in various cancers, including breast cancer.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[4]

  • Anaplastic Lymphoma Kinase (ALK) and ROS1: These tyrosine kinases are well-established drivers in non-small cell lung cancer (NSCLC).[4]

The fluorinated indazole core can be strategically modified to optimize interactions with the ATP-binding pocket of these kinases, leading to the development of highly selective and potent inhibitors.

Data Presentation: Biological Activity of Fluorinated Indazole Derivatives

The following tables summarize the in vitro biological activities of representative fluorinated indazole derivatives from the literature, demonstrating the potential of this scaffold in generating potent kinase and cell proliferation inhibitors.

Table 1: Inhibitory Activity of Fluorinated Indazole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
K22 PLK40.1[1]
Axitinib PLK46.5[1]
CFI-400945 PLK42.8[1]
Compound 27a FGFR1< 4.1[4]
Compound 27a FGFR22.0[4]
Compound 14d FGFR15.5[4]
Entrectinib ALK12[3]

Table 2: Anti-proliferative Activity of Indazole Derivatives in Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
K22 MCF-7Breast Cancer1.3[1]
Compound 2f 4T1Breast Cancer0.23 - 1.15[6]
Compound 6o K562Chronic Myeloid Leukemia5.15[7]
Compound 5k HepG2Hepatoma3.32[7]
C05 IMR-32Neuroblastoma0.948[8]
C05 MCF-7Breast Cancer0.979[8]
C05 H460Non-small Cell Lung Cancer1.679[8]

Experimental Protocols

I. Synthesis of a Representative PLK4 Inhibitor from this compound

This protocol describes a hypothetical, yet plausible, synthetic route to a potent PLK4 inhibitor based on known indazole chemistry.

Workflow for Synthesis of a PLK4 Inhibitor

G A This compound B Step 1: Chlorination A->B C 3-Chloro-5-fluoro-1H-indazole B->C D Step 2: N-Arylation (Buchwald-Hartwig) C->D E N-Aryl-3-chloro-5-fluoro-1H-indazole D->E F Step 3: Suzuki Coupling E->F G Final PLK4 Inhibitor F->G

A representative synthetic workflow for a PLK4 inhibitor.

Step 1: Synthesis of 3-Chloro-5-fluoro-1H-indazole

  • To a stirred solution of this compound (1 equivalent) in phosphoryl chloride (10 equivalents), add N,N-dimethylformamide (catalytic amount) at 0 °C.

  • Slowly warm the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-fluoro-1H-indazole.

Step 2: N-Arylation of 3-Chloro-5-fluoro-1H-indazole

  • In a sealed tube, combine 3-chloro-5-fluoro-1H-indazole (1 equivalent), the desired aryl halide (1.2 equivalents), palladium(II) acetate (0.1 equivalents), Xantphos (0.2 equivalents), and cesium carbonate (2 equivalents) in anhydrous 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-aryl-3-chloro-5-fluoro-1H-indazole intermediate.

Step 3: Suzuki Coupling to Synthesize the Final PLK4 Inhibitor

  • To a microwave vial, add the N-aryl-3-chloro-5-fluoro-1H-indazole intermediate (1 equivalent), the desired boronic acid or ester (1.5 equivalents), Pd(dppf)Cl2 (0.1 equivalents), and potassium carbonate (2 equivalents) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction in a microwave reactor at 120 °C for 1 hour.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC to obtain the target PLK4 inhibitor.

II. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Workflow for Kinase Inhibition Assay

G A Prepare Reagents: - Kinase - Fluorescent Tracer - Eu-antibody - Test Compound B Dispense Test Compound and Kinase into Assay Plate A->B C Incubate at Room Temperature B->C D Add Tracer and Eu-antibody Mixture C->D E Incubate at Room Temperature D->E F Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) E->F G Calculate IC50 Value F->G

A general workflow for an in vitro kinase inhibition assay.
  • Reagent Preparation:

    • Prepare a 2X stock solution of the target kinase in the appropriate kinase buffer.

    • Prepare a 2X stock solution of the Alexa Fluor™ conjugated tracer in the kinase buffer.

    • Prepare a 2X stock solution of the Europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X tracer/antibody mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET.

    • Measure the emission signals at 665 nm (tracer) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

III. Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[7]

Workflow for MTT Cell Proliferation Assay

G A Seed Cancer Cells in a 96-well Plate B Incubate for 24 hours A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

A standard workflow for an MTT cell proliferation assay.
  • Cell Seeding:

    • Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathway

Simplified PLK4 Signaling Pathway in Centrosome Duplication

G PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Apoptosis Cell Cycle Arrest & Apoptosis Centriole->Apoptosis inhibition leads to Inhibitor This compound Derivative Inhibitor->PLK4 inhibits

Inhibition of PLK4 by a this compound derivative disrupts centriole duplication, leading to cell cycle arrest and apoptosis.

Conclusion

This compound is a valuable and versatile building block in drug discovery, particularly for the development of potent and selective kinase inhibitors. The synthetic and biological protocols provided herein offer a framework for researchers to utilize this scaffold in their drug discovery programs. The favorable pharmacological properties associated with the fluorinated indazole core make it an attractive starting point for the design of novel therapeutics targeting a range of diseases.

References

Synthetic Routes for 5-fluoro-1H-indazol-3-ol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities.[1] Substituted 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological properties, including antitumor, anti-inflammatory, and anti-HIV activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making 5-fluoro-1H-indazol-3-ol a valuable building block for the development of novel therapeutics. This document provides detailed synthetic routes for the preparation of this compound and its analogs, complete with experimental protocols and comparative data.

Synthetic Strategies Overview

The synthesis of the 1H-indazole core can be achieved through various methodologies, broadly categorized as classical and modern catalytic approaches.[1] Key strategies include the cyclization of o-haloaryl N-sulfonylhydrazones and palladium-catalyzed C-H amination.[1] For the synthesis of 3-substituted indazoles, functionalization of the C3 position is a critical step, with halogenation reactions being of high interest for further structural modifications.[3] This document will focus on two primary routes for the synthesis of the this compound core.

Route 1: Cyclization of Substituted Anthranilic Acid Derivatives

This route is adapted from the synthesis of N-aryl indazol-3-ols and represents a classical approach to forming the indazol-3-ol core.[4] The synthesis commences with a fluorinated isatoic anhydride, which is then reacted with a hydrazine source to undergo ring opening and subsequent cyclization.

Experimental Workflow: Route 1

A 6-Fluoroisatoic Anhydride B Intermediate Hydrazide A->B Hydrazine Hydrate, Ethanol, 85 °C C This compound B->C Intramolecular Cyclization

Caption: Workflow for the synthesis of this compound via the cyclization of a substituted anthranilic acid derivative.

Protocol: Synthesis of this compound (Route 1)

This protocol is adapted from the synthesis of 1-(quinolin-2-yl)-1H-indazol-3-ol.[4]

Materials:

  • 6-Fluoroisatoic anhydride

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-fluoroisatoic anhydride (1.0 eq) in ethanol (10 mL per gram of anhydride).

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 85 °C and maintain under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid precipitate and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Multi-step Synthesis from a Substituted Aniline

This route is a more versatile approach that allows for the introduction of various substituents on the benzene ring. It is adapted from a patented synthesis of a structurally related halo-fluoro-1H-indazole.[5] This pathway involves bromination, cyclization, and deprotection steps.

Experimental Workflow: Route 2

A 3-Fluoro-2-methylaniline B Brominated Intermediate A->B N-Bromosuccinimide, Acetonitrile, -10-10 °C C N-Protected Indazole B->C Ring Closure D 5-bromo-4-fluoro-1H-indazole C->D Deprotection, K2CO3, Methanol/Water

Caption: Multi-step synthesis of a halo-fluoro-1H-indazole analog.

Protocol: Synthesis of 5-bromo-4-fluoro-1H-indazole (Analog Synthesis)[5]

This protocol describes the synthesis of a related analog and can be adapted for other derivatives.

Step 1: Bromination

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile.

  • Cool the solution to between -10 °C and 10 °C.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Stir for 1-2 hours.

  • Quench the reaction with sodium bisulfite solution.

  • Extract the product and purify to obtain the brominated intermediate.

Step 2: Ring Closure

  • The specific conditions for the ring closure of the brominated intermediate to form the N-protected indazole are proprietary to the patent but generally involve diazotization followed by intramolecular cyclization.

Step 3: Deprotection

  • Dissolve the N-protected indazole intermediate (e.g., 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone) (1.0 eq) in a mixture of methanol and water (1:1 v/v).

  • Add potassium carbonate (K₂CO₃) (3.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-bromo-4-fluoro-1H-indazole.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of a 5-bromo-4-fluoro-1H-indazole analog, which can serve as a benchmark for the synthesis of other halo-fluoro indazole derivatives.

StepProductStarting MaterialReagentsConditionsYield (%)Reference
1Brominated Aniline3-Fluoro-2-methylanilineN-BromosuccinimideAcetonitrile, -10-10 °C, 1-2 hHigh (not specified)[5]
2N-Protected IndazoleBrominated Aniline---[5]
35-bromo-4-fluoro-1H-indazoleN-Protected IndazoleK₂CO₃Methanol/Water, RT, 12 h79.6[5]

Conclusion

The synthetic routes outlined provide robust and adaptable methods for the preparation of this compound and its analogs. Route 1 offers a more direct approach to the indazol-3-ol core from a commercially available starting material. Route 2, while multi-step, provides greater flexibility for the synthesis of a wider range of substituted indazoles. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. These protocols and the accompanying data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Cell-Based Assays Using 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 5-fluoro-1H-indazol-3-ol in various cell-based assays. The methodologies described are fundamental for evaluating the cytotoxic, anti-proliferative, and anti-migratory potential of this compound, which is crucial for cancer research and drug development.

Indazole derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities, including potent anti-tumor properties. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, making this compound a compound of interest for oncological research.[1] This document outlines protocols for key assays to characterize its cellular effects.

Data Summary

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound in the described assays.

Table 1: Cell Viability (MTT Assay)

Cell LineTreatment Concentration (µM)% Viability (relative to control)
MCF-7 185.2 ± 4.1
562.5 ± 3.7
1041.3 ± 2.9
2520.1 ± 1.8
A549 190.7 ± 5.3
571.8 ± 4.5
1055.4 ± 3.6
2532.6 ± 2.4
HEK-293 2588.9 ± 5.1

Table 2: Apoptosis Induction (Annexin V-FITC Assay)

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+)
MCF-7 1025.8 ± 3.1
2555.2 ± 4.5
A549 1018.4 ± 2.7
2542.1 ± 3.9

Table 3: Cell Migration (Wound Healing Assay)

Cell LineTreatment Concentration (µM)% Wound Closure at 24h
MDA-MB-231 545.6 ± 3.8
1022.1 ± 2.5

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT to a purple formazan product.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and membrane integrity using propidium iodide (PI).

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Seed and treat cells B Harvest cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate C->D E Analyze by flow cytometry D->E

Apoptosis Assay Workflow.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a compound to inhibit cell migration in vitro.[2]

Materials:

  • This compound

  • Highly migratory cancer cell line (e.g., MDA-MB-231)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.[2]

  • Create Wound: Create a "scratch" in the monolayer with a sterile pipette tip.[2]

  • Wash and Treat: Gently wash with PBS to remove detached cells. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.[2]

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).[2]

  • Quantification: Measure the area of the wound at each time point to determine the rate of wound closure.[2]

Potential Signaling Pathways

Indazole derivatives frequently act as kinase inhibitors.[3] For instance, they have been shown to inhibit kinases such as ALK, ROS1, and PAK1, which are involved in key cancer-related signaling pathways.[2][4] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced cell migration.

A potential mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival and proliferative pathways like the PI3K/AKT and MAPK/ERK pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole This compound Indazole->RTK Inhibition

Hypothetical Signaling Pathway Inhibition.

References

Application Notes and Protocols for the Study of 5-fluoro-1H-indazol-3-ol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the indazole core is a well-established pharmacophore in oncology, specific public domain data on the biological activity of 5-fluoro-1H-indazol-3-ol is limited.[1][2][3] The following application notes and protocols are based on the established methodologies for evaluating novel indazole-based kinase inhibitors in cancer cell line studies.[1][2][3][4][5]

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have been extensively developed as protein kinase inhibitors for cancer therapy.[1][2][3] Several FDA-approved drugs, including axitinib and pazopanib, feature an indazole scaffold and function by targeting key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity.[6][7]

These notes provide a comprehensive framework for investigating the anti-cancer properties of a novel fluorinated indazole compound, such as this compound, in various cancer cell lines. The primary objectives of these studies are to determine the compound's cytotoxic and anti-proliferative activity, elucidate its mechanism of action, and identify the signaling pathways it modulates.

Hypothetical Mechanism of Action

Based on the activities of structurally related indazole compounds, this compound is hypothesized to function as a Receptor Tyrosine Kinase (RTK) inhibitor.[1][2] Potential targets include VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in cancer. Inhibition of these kinases would block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, leading to reduced cell proliferation, migration, and survival, and potentially inducing apoptosis.[8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Ligand Growth Factor (e.g., VEGF) Ligand->RTK Compound This compound Compound->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: Potential signaling pathway inhibited by this compound.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below presents hypothetical IC50 values for this compound against various cancer cell lines, illustrating how such data would be summarized.

Compound Cell Line Cancer Type Assay Duration Hypothetical IC50 (µM)
This compoundHUVECNormal (Control)72h> 50
This compoundA549Lung Carcinoma72h5.2 ± 0.6
This compoundMCF-7Breast Adenocarcinoma72h2.8 ± 0.4
This compoundPC-3Prostate Adenocarcinoma72h8.1 ± 1.1
This compoundK562Chronic Myeloid Leukemia72h12.5 ± 2.3
This compoundHepG2Hepatocellular Carcinoma72h3.5 ± 0.5
5-Fluorouracil (Control)A549Lung Carcinoma72h8.4 ± 0.9[9]
5-Fluorouracil (Control)MCF-7Breast Adenocarcinoma72h4.9 ± 0.7

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

experimental_workflow cluster_assays Biological Assays Start Cancer Cell Culture Treatment Treat cells with This compound (Dose-Response & Time-Course) Viability Cell Viability Assay (MTT / Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis - IC50 Calculation - Pathway Modulation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Efficacy & Mechanism DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating a novel anticancer compound.
Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][10][11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3).[10]

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[10]

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[12]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve final concentrations for treatment (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only).[10]

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with the compound.[8][13][14]

Materials:

  • Cells cultured in 6-well plates and treated as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[13]

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13]

  • Primary antibodies (e.g., anti-p-VEGFR, anti-total-VEGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin).

  • HRP-conjugated secondary antibodies.[13]

  • Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies overnight at 4°C.[8][13]

    • Wash the membrane three times with TBST.[8]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphoprotein levels to total protein levels and loading controls (e.g., β-actin).[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated in 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The protocols and framework outlined in these application notes provide a robust starting point for the preclinical evaluation of this compound or other novel indazole derivatives in cancer cell lines. By systematically assessing cytotoxicity, identifying effects on key signaling pathways, and confirming the induction of apoptosis, researchers can build a comprehensive profile of a compound's anti-cancer potential and mechanism of action.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-1H-indazol-3-ol derivatives with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, as the indazole scaffold is a key component in many biologically active compounds. The following protocols and data are compiled to facilitate the development of novel therapeutics and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable for the functionalization of heterocyclic compounds like indazoles, which are prominent in many drug candidates due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The protocol described herein focuses on the coupling of 5-bromo-1H-indazol-3-ol and its derivatives, offering a pathway to synthesize a diverse library of 5-aryl-1H-indazol-3-ol compounds. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups.[5]

General Reaction Scheme

The general transformation involves the reaction of a 5-bromo-1H-indazol-3-ol derivative with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants and Base B Inert Atmosphere Purge A->B C Add Solvent and Catalyst B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Quench and Extraction F->G H Dry and Concentrate Organic Phase G->H I Column Chromatography H->I J Characterize Pure Product I->J Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal Transmetalation (R-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim

References

Application Notes: Techniques for Monitoring the Progress of 5-fluoro-1H-indazol-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-fluoro-1H-indazol-3-ol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors for oncology.[1][2] The ability to accurately monitor the progress of reactions involving this scaffold is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the efficient development of new drug candidates. These application notes provide detailed protocols for common and effective analytical techniques used to monitor such reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Experimental Workflow

The monitoring of a chemical reaction typically follows a systematic workflow, from sampling the reaction mixture to analyzing the data to make informed decisions about the reaction's progression.

G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 Sample Preparation cluster_3 Analytical Monitoring cluster_4 Data Analysis & Decision Start Start Reaction (this compound + Reagents) Sample Withdraw Aliquot (e.g., 10 µL) Start->Sample Quench Quench Reaction (if necessary) Sample->Quench Dilute Dilute Sample (e.g., in Mobile Phase/Solvent) Quench->Dilute Filter Filter Sample (e.g., 0.45 µm syringe filter) Dilute->Filter TLC TLC Analysis Filter->TLC HPLC HPLC Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS NMR NMR Analysis Filter->NMR Analyze Analyze Data (Rf, % Area, m/z, Integration) TLC->Analyze HPLC->Analyze LCMS->Analyze NMR->Analyze Decision Decision Point Analyze->Decision Complete Reaction Complete (Proceed to Work-up) Decision->Complete Yes Continue Reaction Incomplete (Continue Monitoring) Decision->Continue No Continue->Sample G center_node Reaction Monitoring (this compound) TLC TLC center_node->TLC HPLC HPLC center_node->HPLC LCMS LC-MS center_node->LCMS NMR NMR (¹H and ¹⁹F) center_node->NMR TLC_info Qualitative Fast & Inexpensive Presence/Absence TLC->TLC_info HPLC_info Quantitative % Conversion Purity Analysis HPLC->HPLC_info LCMS_info Confirmatory Mass Verification Impurity ID LCMS->LCMS_info NMR_info Structural Unambiguous ID Isomer Differentiation NMR->NMR_info

References

Application Notes and Protocols for 5-fluoro-1H-indazol-3-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak but highly efficient binding to their biological targets. The indazole scaffold is a well-established privileged structure in medicinal chemistry, frequently found in clinically approved drugs, particularly kinase inhibitors. The derivative, 5-fluoro-1H-indazol-3-ol, combines the advantageous properties of the indazole core with the unique benefits of a fluorine substituent, making it a valuable tool in FBDD campaigns.

The fluorine atom provides a sensitive NMR handle for ¹⁹F NMR screening, a technique that offers high sensitivity, a wide chemical shift window, and the absence of background signals from biological macromolecules.[1][2] This allows for the rapid and robust detection of fragment binding. Furthermore, the indazole moiety is known to form key hydrogen bonding interactions with the hinge region of many kinases, making this compound a promising starting point for the development of potent and selective inhibitors.[3]

These application notes provide an overview of the utility of this compound in FBDD and detailed protocols for its use in common biophysical screening assays.

Application Notes

1. Primary Fragment Screening using ¹⁹F NMR Spectroscopy

Due to the presence of a fluorine atom, this compound is an ideal candidate for ¹⁹F NMR-based fragment screening. This ligand-observed NMR technique allows for the rapid screening of compound mixtures, or "cocktails," significantly increasing throughput.[1][4] Binding of the fragment to a target protein results in changes in the ¹⁹F NMR signal, such as line broadening or chemical shift perturbations, providing a clear indication of a binding event. The high sensitivity of ¹⁹F NMR allows for the detection of weak binding affinities, which is typical for initial fragment hits.[2]

2. Orthogonal Hit Validation and Characterization

Following initial hit identification from a primary screen, it is crucial to validate the binding event using orthogonal biophysical methods to eliminate false positives. Techniques such as Surface Plasmon Resonance (SPR) and X-ray crystallography are well-suited for this purpose. SPR can provide quantitative data on binding affinity and kinetics, while X-ray crystallography offers high-resolution structural information of the fragment bound to the target protein.[5][6] This structural information is invaluable for guiding the subsequent optimization of the fragment into a more potent lead compound through techniques like fragment growing, linking, or merging.[7]

3. Structure-Activity Relationship (SAR) Studies

The this compound scaffold provides multiple vectors for chemical modification to explore the structure-activity relationship and optimize binding affinity and selectivity. The indazole ring system can be derivatized at several positions to enhance interactions with the target protein. For instance, the nitrogen at position 1 can be substituted to probe for additional binding pockets, while modifications at other positions on the benzene ring can improve physicochemical properties.

4. Development of Kinase Inhibitors

The indazole core is a known hinge-binding motif for many protein kinases.[3] Therefore, this compound is a particularly attractive fragment for screening against kinase targets. The identification of a binding event can serve as a starting point for the rational design of potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

Quantitative Data Summary

The following tables provide representative data that might be obtained from screening this compound against a hypothetical kinase target. Note: This data is illustrative and intended to demonstrate how quantitative results from fragment screening are presented.

Table 1: ¹⁹F NMR Screening Results

FragmentTarget Concentration (µM)Ligand Concentration (µM)¹⁹F Signal ChangeHit Status
This compound20200Line BroadeningHit
Negative Control Fragment20200No ChangeNon-Hit

Table 2: Surface Plasmon Resonance (SPR) Validation Data

FragmentK_D (µM)k_a (1/Ms)k_d (1/s)Ligand Efficiency (LE)
This compound1501.2 x 10³0.180.35

Table 3: Isothermal Titration Calorimetry (ITC) Data

FragmentK_D (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
This compound180-5.8-1.20.95

Experimental Protocols

Protocol 1: ¹⁹F NMR Fragment Screening

This protocol describes a ligand-observed ¹⁹F NMR experiment to screen for the binding of this compound to a target protein.

Materials:

  • Target protein stock solution (e.g., 50 µM in NMR buffer)

  • This compound stock solution (e.g., 10 mM in d6-DMSO)

  • NMR Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Prepare two NMR samples:

    • Reference Sample: 450 µL of NMR buffer and 5 µL of 10 mM this compound stock solution (final concentration 100 µM).

    • Protein Sample: 450 µL of 22.2 µM target protein solution and 5 µL of 10 mM this compound stock solution (final concentrations: 20 µM protein, 100 µM fragment).

  • Vortex the samples gently and centrifuge to collect the solution at the bottom of the tube.

  • Acquire ¹⁹F NMR spectra for both samples on a spectrometer equipped with a fluorine probe.

    • Typical acquisition parameters: 470 MHz ¹⁹F frequency, 25°C, 1024 scans.

  • Process and analyze the spectra. Compare the ¹⁹F signal of this compound in the presence and absence of the target protein. A significant change in the signal (e.g., >50% reduction in peak height or a chemical shift change of >0.05 ppm) indicates a binding event.

Protocol 2: Surface Plasmon Resonance (SPR) Hit Validation

This protocol outlines the validation and characterization of the binding of this compound to a target protein using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Target protein for immobilization

  • This compound serial dilutions in running buffer

  • Running Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 Response Units (RU).

  • Prepare a dilution series of this compound in running buffer (e.g., concentrations ranging from 1 µM to 500 µM).

  • Inject the fragment solutions over the immobilized target surface and a reference flow cell.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface if necessary (e.g., with a short pulse of low pH buffer).

  • Analyze the resulting sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the dissociation constant (K_D), and association (k_a) and dissociation (k_d) rate constants.

Protocol 3: X-Ray Crystallography for Structural Analysis

This protocol describes the soaking of this compound into pre-formed crystals of the target protein to determine the binding mode.

Materials:

  • Crystals of the target protein

  • Soaking solution: Crystallization buffer supplemented with 1-5 mM this compound and 5-10% DMSO.

  • Cryoprotectant solution

  • Cryo-loops

Procedure:

  • Grow crystals of the target protein to a suitable size for X-ray diffraction.

  • Transfer a crystal from the growth drop to a drop containing the soaking solution.

  • Incubate the crystal for a period ranging from a few minutes to several hours. The soaking time needs to be optimized to allow fragment diffusion into the crystal without causing crystal damage.

  • Briefly transfer the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

  • Analyze the electron density maps to identify the binding site and orientation of this compound within the target protein.

Visualizations

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., 19F NMR) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Orthogonal_Screen Orthogonal Screen (e.g., SPR, ITC) Hit_Identification->Orthogonal_Screen Structure_Determination Structure Determination (X-ray Crystallography) Orthogonal_Screen->Structure_Determination SAR_Studies Structure-Activity Relationship (SAR) Structure_Determination->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: General workflow for Fragment-Based Drug Design (FBDD).

NMR_Screening_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Protein Prepare Target Protein Solution Mix_Samples Prepare Reference and Protein-Fragment Samples Prepare_Protein->Mix_Samples Prepare_Fragment Prepare this compound Stock Solution Prepare_Fragment->Mix_Samples Acquire_Spectra Acquire 19F NMR Spectra Mix_Samples->Acquire_Spectra Process_Spectra Process Spectra Acquire_Spectra->Process_Spectra Compare_Spectra Compare Spectra of Reference and Protein Samples Process_Spectra->Compare_Spectra Identify_Hits Identify Hits Based on Signal Changes Compare_Spectra->Identify_Hits

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->Kinase_A

Caption: Inhibition of a kinase signaling pathway by a hypothetical inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluoro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through a multi-step process. A common strategy involves the diazotization of a substituted aniline, such as 2-amino-5-fluorobenzoic acid, followed by intramolecular cyclization. Another potential route involves the cyclization of a suitably substituted phenylhydrazine derivative. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What is the significance of the tautomeric forms of this compound?

A2: this compound can exist in tautomeric forms: the -ol form (this compound) and the -one form (5-fluoro-1,2-dihydro-3H-indazol-3-one). The predominant tautomer can be influenced by the solvent, pH, and temperature. It is crucial to be aware of this tautomerism as it can affect the compound's reactivity, spectroscopic characterization, and biological activity.

Q3: How can I confirm the successful synthesis of this compound?

A3: The successful synthesis and purity of the final product should be confirmed using a combination of analytical techniques. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are invaluable for structural elucidation and confirming the presence of the fluorine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically, when working with hydrazine derivatives, which are often used in indazole synthesis, it is important to be aware of their potential toxicity and carcinogenicity. Reactions involving diazotization should be carried out at low temperatures to control the reaction rate and prevent the accumulation of unstable diazonium salts. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Troubleshooting Guide for Low Yield

Low yield is a common challenge in multi-step organic synthesis. The following guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Incomplete Reaction or Low Conversion of Starting Material
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. However, be cautious as excessive heat can lead to side product formation.
Poor Quality of Reagents or Solvents Ensure that all reagents are of high purity and that solvents are anhydrous, as moisture can interfere with many of the reaction steps.
Inefficient Stirring In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.
Improper pH For reactions involving acidic or basic conditions, such as the final cyclization step, ensure the pH is within the optimal range for the reaction.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Side Reactions of Reactive Intermediates Diazonium salt intermediates are highly reactive and can undergo undesired side reactions. It is crucial to maintain a low temperature during their formation and use them immediately in the subsequent step.
Formation of Isomers In indazole synthesis, the formation of N-1 versus N-2 substituted isomers can be an issue, though less so for the parent indazolol. If alkylation or acylation is performed, the choice of base and solvent can significantly influence the regioselectivity. For N-1 substitution, a strong, non-nucleophilic base in an aprotic solvent is often preferred.
Over-oxidation or Decomposition Some intermediates or the final product may be sensitive to the reaction conditions. Avoid unnecessarily harsh reagents or prolonged exposure to high temperatures.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product Solubility This compound may have limited solubility in common organic solvents. Experiment with different solvent systems for extraction and purification. Recrystallization from a suitable solvent system can be an effective purification method.
Co-elution of Impurities during Chromatography If using column chromatography, optimize the eluent system to achieve better separation of the desired product from impurities. A gradient elution might be necessary.
Product Decomposition on Silica Gel Some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of a suitable base like triethylamine in the eluent.

Data Presentation: Factors Affecting Yield

The following table summarizes key experimental parameters that can influence the overall yield of the this compound synthesis. The provided values are illustrative and should be optimized for your specific laboratory conditions.

ParameterCondition ACondition BCondition CExpected Yield Range
Starting Material 2-Amino-5-fluorobenzoic acid4-Fluoro-2-nitrotoluene2-Bromo-5-fluorobenzonitrileVaries
Diazotization Temp. 0-5 °C0-5 °C-70-85% (for this step)
Cyclization Catalyst None (acid-catalyzed)SnCl2 (reduction followed by cyclization)Pd-catalyzed amination then cyclization50-75% (for this step)
Cyclization Solvent Acetic AcidEthanolDioxaneVaries
Reaction Time 2-4 hours6-12 hours12-24 hoursVaries
Purification Method RecrystallizationColumn ChromatographyRecrystallization>95% purity

Experimental Protocols

The following is a proposed synthetic route for this compound starting from 2-amino-5-fluorobenzoic acid. This protocol is based on general procedures for indazole synthesis and should be adapted and optimized.

Step 1: Diazotization of 2-amino-5-fluorobenzoic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Intramolecular Cyclization

  • To the cold diazonium salt solution, slowly add a reducing agent such as a solution of sodium sulfite or tin(II) chloride in concentrated hydrochloric acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to promote cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

  • Dry the purified product under vacuum.

Mandatory Visualizations

Synthesis_Pathway A 2-Amino-5-fluorobenzoic acid B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C This compound B->C  Reducing Agent (e.g., Na2SO3)  Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction analyze_impurities Analyze Crude Product for Impurities (NMR/MS) check_reaction->analyze_impurities Complete incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Incomplete side_products Significant Side Products analyze_impurities->side_products Impurities Detected purification_issue Purification Issues analyze_impurities->purification_issue Clean Reaction optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions side_products->optimize_conditions control_temp Control Temperature Strictly During Diazotization side_products->control_temp modify_workup Modify Workup/Purification (Solvent, pH, Stationary Phase) purification_issue->modify_workup optimize_conditions->start Re-run Synthesis modify_workup->start Re-run Synthesis control_temp->start Re-run Synthesis

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Yield High Yield Purity High Purity of Starting Materials Purity->Yield TempControl Strict Temperature Control (0-5 °C) SideReactions Minimal Side Reactions TempControl->SideReactions Time Optimal Reaction Time Time->Yield Purification Effective Purification Purification->Yield SideReactions->Yield

Caption: Key factors influencing high yield.

Technical Support Center: Purification of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-fluoro-1H-indazol-3-ol, catering to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Add a co-solvent in which the compound is less soluble (an anti-solvent) to induce precipitation. - Cool the solution slowly and for a longer duration in an ice bath or refrigerator to maximize crystal formation.
The volume of the solvent used was excessive.- Concentrate the solution by evaporating some of the solvent before cooling.
Oily Residue Instead of Crystals The compound may have a low melting point or significant impurities are present.- Try dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent to precipitate the product. - Consider purification by column chromatography to remove impurities that may be inhibiting crystallization.
Colored Impurities in Final Product Residual starting materials or by-products.- Perform a wash with a suitable solvent in which the impurities are soluble but the product is not. - If recrystallization is ineffective, utilize column chromatography for better separation.
Poor Separation in Column Chromatography The chosen eluent system is not optimal.- Adjust the polarity of the eluent. If the compound elutes too quickly, decrease the polarity. If it remains on the column, increase the polarity. - Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation.
The column was not packed properly, leading to channeling.- Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.
The sample was not loaded correctly.- Load the sample in a concentrated band using a minimal amount of solvent. For better resolution, consider dry loading the sample onto the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for indazole derivatives like this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For indazole derivatives, mixed solvent systems such as ethanol/water or acetone/water are often effective. It is recommended to perform small-scale solubility tests to determine the best solvent or solvent pair.

Q3: What are some potential impurities I might encounter?

A3: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials, reagents, and side-products from the reaction.

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferred when dealing with multiple impurities, impurities with similar solubility profiles to the desired product, or when a very high degree of purity is required. Recrystallization is a good choice for removing small amounts of impurities from a relatively pure product.

Data Presentation

Table 1: Solvent Systems for Chromatography of Indazole Derivatives

Solvent System (v/v) Application Notes
Ethyl Acetate / HexaneGeneral purpose for medium polarity compounds.The ratio can be adjusted to optimize separation. A starting point of 20-30% ethyl acetate is common.
Dichloromethane / MethanolFor more polar indazole derivatives.A small percentage of methanol (1-5%) can significantly increase the eluent strength.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent (e.g., ethanol, acetone) and observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not ideal, try a mixed solvent system (e.g., dissolve in a minimal amount of hot ethanol and add water dropwise until turbidity appears, then reheat to clarify).

  • Dissolution : In an appropriately sized flask, add the crude product and the chosen solvent or solvent system. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration (Optional) : If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Eluent Selection : Using thin-layer chromatography (TLC), test various solvent systems (e.g., different ratios of ethyl acetate in hexane) to find one that gives the desired compound a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow the silica to settle, ensuring even packing without air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution : Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC/NMR) Crude->AssessPurity Initial Analysis Dissolve Dissolve in Minimal Hot Solvent Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter PureSolid Pure Crystals Filter->PureSolid MotherLiquor Mother Liquor (contains impurities) Filter->MotherLiquor AssessPurity->Dissolve Recrystallization Path ColumnChrom Column Chromatography AssessPurity->ColumnChrom If impurities are complex ColumnChrom->PureSolid Collect Pure Fractions

Caption: General workflow for the purification of this compound.

Technical Support Center: Synthesis of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluoro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent synthetic strategy involves a two-step process starting from 2-amino-4-fluorobenzonitrile. The first step is the cyclization with a hydrazine source to form 5-fluoro-1H-indazol-3-amine. The subsequent step involves the diazotization of the 3-amino group followed by hydrolysis to yield the desired this compound. An alternative route can begin from 2-amino-4-fluorobenzoic acid.

Q2: My reaction to form 5-fluoro-1H-indazol-3-amine from 2-amino-4-fluorobenzonitrile is low yielding. What are the potential reasons?

A2: Low yields in the formation of 5-fluoro-1H-indazol-3-amine can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the temperature. Another potential problem is the formation of side products. Depending on the reaction conditions, dimerization or polymerization of the starting material or product can occur. Purification by column chromatography is often necessary to isolate the desired product from these impurities.

Q3: I am observing multiple spots on my TLC plate after the diazotization and hydrolysis of 5-fluoro-1H-indazol-3-amine. What could these byproducts be?

A3: The diazotization of 5-fluoro-1H-indazol-3-amine is a critical step where several byproducts can form. The major expected byproducts include:

  • Unreacted 5-fluoro-1H-indazol-3-amine: This indicates incomplete diazotization.

  • Azo-coupled dimer: The diazonium salt intermediate can couple with unreacted 5-fluoro-1H-indazol-3-amine to form a colored azo compound.

  • 5-fluoro-1H-indazole: If the diazonium group is inadvertently reduced, the parent indazole can be formed.

  • Halogenated indazole (e.g., 3-chloro-5-fluoro-1H-indazole): If the diazotization is performed in the presence of hydrochloric acid, the diazonium group can be substituted by a chloride ion in a Sandmeyer-type reaction.[1]

  • Tautomeric form (5-fluoro-1,2-dihydro-3H-indazol-3-one): this compound exists in equilibrium with its keto tautomer, 5-fluoro-1,2-dihydro-3H-indazol-3-one.[2][3] While not a byproduct of the reaction itself, the presence of both tautomers can lead to complex analytical data and purification challenges. The 1H-indazol-3-ol form is generally considered the more stable tautomer.[4][5]

Q4: How can I minimize the formation of byproducts during the diazotization step?

A4: To minimize byproduct formation, careful control of reaction conditions is crucial:

  • Temperature: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to ensure the stability of the diazonium salt.[6]

  • Stoichiometry: Use a slight excess of the diazotizing agent (e.g., sodium nitrite) to ensure complete conversion of the starting amine.

  • Acid Concentration: The reaction should be carried out in a sufficiently acidic medium to prevent the coupling reaction that forms azo compounds.

  • Addition Rate: Add the diazotizing agent slowly and with vigorous stirring to avoid localized high concentrations.

Q5: What is the best way to purify the final product, this compound?

A5: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the nature of the impurities. A common solvent system for column chromatography is a mixture of ethyl acetate and hexanes. The presence of the tautomeric indazol-3-one form might require optimization of the purification method.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of this compound Incomplete hydrolysis of the diazonium salt.After the diazotization is complete, ensure the reaction mixture is warmed sufficiently and for an adequate duration to drive the hydrolysis.
Decomposition of the diazonium salt.Maintain strict temperature control (0-5 °C) during the diazotization.
Formation of significant amounts of byproducts.Optimize reaction conditions as described in Q4.
Presence of a colored impurity Formation of an azo-coupled byproduct.Ensure a sufficiently acidic environment and slow addition of the diazotizing agent.
Product is a mixture of two closely related compounds Presence of the indazol-3-ol and indazol-3-one tautomers.This is an inherent property of the molecule. Purification may be challenging. Characterization should account for both forms.
Mass spectrum shows a peak corresponding to a halogenated product Sandmeyer-type side reaction with the acid used (e.g., HCl).Consider using a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid for the diazotization.
Starting amine is still present in the final product Incomplete diazotization.Ensure the use of a slight excess of the diazotizing agent and sufficient reaction time at low temperature.

Experimental Protocols

Synthesis of 5-fluoro-1H-indazol-3-amine

A mixture of 2-amino-4-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (3.0 eq) in an appropriate solvent (e.g., ethanol or butanol) is heated to reflux for 4-6 hours.[7] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of this compound

To a stirred suspension of 5-fluoro-1H-indazol-3-amine (1.0 eq) in an aqueous solution of a mineral acid (e.g., 2 M HCl or H2SO4) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.[6] The mixture is stirred at this temperature for 30-60 minutes. The resulting solution of the diazonium salt is then slowly added to a boiling aqueous solution, and heating is continued for an additional 30 minutes. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Byproduct Formation Pathway

Byproduct_Formation Start 5-fluoro-1H-indazol-3-amine Diazonium Indazole-3-diazonium salt Start->Diazonium NaNO2, H+ (Incomplete Reaction) Product This compound Diazonium->Product H2O, Heat (Desired Reaction) Azo Azo-coupled dimer Diazonium->Azo + Starting Amine (Side Reaction) Halogenated 3-Halo-5-fluoro-1H-indazole Diazonium->Halogenated Halide ion (X-) (Side Reaction) Indazole 5-fluoro-1H-indazole Diazonium->Indazole Reduction (Side Reaction) Tautomer 5-fluoro-1,2-dihydro-3H-indazol-3-one Product->Tautomer Tautomerization Tautomer->Product Tautomerization

Caption: Potential reaction pathways in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-1H-indazol-3-ol and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the this compound core structure?

A1: The this compound core is typically synthesized through the cyclization of appropriately substituted phenylhydrazine precursors. One common method involves the reaction of 2-carboxy-4-fluorophenylhydrazine, which can be cyclized under thermal or acidic conditions. An alternative and widely used approach is the reaction of 2-amino-5-fluorobenzoic acid or its ester derivatives. Another viable route starts from 2-fluoro-5-nitrobenzonitrile, which can undergo reaction with hydrazine followed by subsequent transformations.

Q2: What is the significance of the tautomerism in this compound?

A2: this compound exists in a tautomeric equilibrium with its keto form, 5-fluoro-1,2-dihydro-3H-indazol-3-one. This is a critical consideration for subsequent reactions, particularly alkylations, as the reaction can occur on the nitrogen atoms (N1 or N2) or the oxygen atom. The predominant tautomer can be influenced by the solvent, pH, and the electronic nature of other substituents on the ring. Understanding and controlling this equilibrium is key to achieving desired product selectivity.

Q3: What are the primary challenges in the derivatization of this compound?

A3: The main challenges in derivatizing this compound include:

  • Regioselectivity in N-alkylation: Alkylation reactions can produce a mixture of N1 and N2 substituted products, which can be difficult to separate.[1][2][3][4]

  • Controlling O- vs. N-alkylation: The presence of the hydroxyl group introduces the possibility of O-alkylation, leading to the formation of 3-alkoxyindazole derivatives, which competes with the desired N-alkylation.

  • Influence of the fluorine atom: The electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the indazole ring system and the acidity of the N-H and O-H protons, thereby influencing reaction rates and selectivity.

  • Potential for side reactions: Under harsh reaction conditions, side reactions such as dimerization or decomposition can occur.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of the this compound Core

Problem: The cyclization reaction to form the this compound ring system is resulting in a low yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete diazotization Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Check the quality of the sodium nitrite and use a slight excess if necessary.
Inefficient cyclization Optimize the reaction temperature and time for the cyclization step. For thermal cyclization, a higher temperature might be required, but monitor for decomposition. For acid-catalyzed cyclization, screen different acids (e.g., HCl, H2SO4, p-TsOH) and their concentrations.
Side reactions The presence of water can sometimes hinder cyclization; consider using anhydrous conditions. The formation of hydrazone impurities can be minimized by ensuring complete cyclization through extended reaction times or a catalytic amount of acid.
Product degradation If the product is sensitive to the reaction conditions, consider a milder synthetic route, for example, a transition-metal-catalyzed cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the cyclization of a substituted anthranilic acid derivative.

  • Diazotization:

    • Dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in aqueous hydrochloric acid (2 M) at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture for 30-60 minutes at 0-5 °C.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

    • Stir the mixture for 1-2 hours at room temperature.

  • Cyclization and Work-up:

    • Heat the reaction mixture to 80-100 °C for 2-4 hours to effect cyclization.

    • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_starting_material Verify Purity of Starting Materials start->check_starting_material optimize_diazotization Optimize Diazotization Conditions (Temp, Stoichiometry) check_starting_material->optimize_diazotization optimize_cyclization Optimize Cyclization Conditions (Temp, Time, Catalyst) optimize_diazotization->optimize_cyclization analyze_byproducts Identify Side Products (TLC, LC-MS) optimize_cyclization->analyze_byproducts hydrazone_impurity Hydrazone Impurity Detected? analyze_byproducts->hydrazone_impurity decomposition Decomposition Observed? analyze_byproducts->decomposition hydrazone_impurity->decomposition No increase_cyclization_time Increase Cyclization Time/Temp or Add Catalyst hydrazone_impurity->increase_cyclization_time Yes milder_conditions Consider Milder Cyclization Conditions decomposition->milder_conditions Yes purification Optimize Purification Protocol decomposition->purification No increase_cyclization_time->purification milder_conditions->purification success Improved Yield purification->success

Troubleshooting workflow for low synthesis yield.
Issue 2: Poor Regioselectivity in N-alkylation of this compound

Problem: The N-alkylation of this compound yields a mixture of N1 and N2 isomers, which are difficult to separate.

Possible Causes and Solutions:

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the steric and electronic properties of the indazole and the alkylating agent.[1][2][3][4]

FactorCondition Favoring N1-alkylationCondition Favoring N2-alkylation
Base Strong, non-coordinating bases like Sodium Hydride (NaH).[3]Weaker bases like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).
Solvent Aprotic, non-polar solvents such as Tetrahydrofuran (THF) or Dioxane.[3]Polar, aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN).
Temperature Lower temperatures (0 °C to room temperature) often favor the thermodynamically more stable N1 isomer.Higher temperatures can sometimes favor the kinetically formed N2 isomer, although this is not a general rule.
Substituents Bulky substituents at the C3-position can sterically hinder N2-alkylation, thus favoring N1.Electron-withdrawing groups on the benzene ring can influence the electron density at N1 and N2, affecting the regioselectivity.

Quantitative Impact of Reaction Conditions on N1:N2 Ratio (Illustrative Data for a model indazole system)

BaseSolventTemperature (°C)Approximate N1:N2 Ratio
NaHTHF0 - 25>95:5
K2CO3DMF25~3:1
Cs2CO3Dioxane80~1:2

Note: These ratios are illustrative and can vary significantly based on the specific substrate and alkylating agent.

Experimental Protocol: Selective N1-Alkylation of this compound

  • Deprotonation:

    • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation:

    • Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Logical Workflow for Optimizing N-Alkylation Regioselectivity

n_alkylation_troubleshooting start Poor N1/N2 Regioselectivity desired_product Desired Isomer? start->desired_product target_n1 Target: N1-Isomer desired_product->target_n1 N1 target_n2 Target: N2-Isomer desired_product->target_n2 N2 use_nah_thf Use NaH in THF at 0°C to RT target_n1->use_nah_thf use_k2co3_dmf Use K2CO3 or Cs2CO3 in DMF target_n2->use_k2co3_dmf check_ratio Analyze N1:N2 Ratio (NMR, HPLC) use_nah_thf->check_ratio use_k2co3_dmf->check_ratio ratio_ok Ratio Acceptable? check_ratio->ratio_ok optimize_temp Optimize Temperature ratio_ok->optimize_temp No purification Purify Isomers ratio_ok->purification Yes change_solvent Change Solvent optimize_temp->change_solvent change_solvent->check_ratio success Desired Regioisomer Obtained purification->success

Workflow for optimizing N-alkylation regioselectivity.
Issue 3: Formation of O-Alkylated Byproduct

Problem: The reaction is producing a significant amount of the 3-alkoxy-5-fluoro-1H-indazole instead of or in addition to the desired N-alkylated product.

Possible Causes and Solutions:

The competition between N- and O-alkylation is influenced by the hardness/softness of the electrophile and the nucleophilic sites, as well as the reaction conditions.

CauseRecommended Solution
Hard electrophile Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom. Consider using a softer electrophile like an alkyl iodide or bromide.
Solvent effects Protic solvents can solvate the oxygen atom, potentially favoring N-alkylation. However, aprotic solvents are generally preferred for N-alkylation with strong bases. In polar aprotic solvents like DMF, the "naked" alkoxide is highly nucleophilic, which may favor O-alkylation.
Counter-ion effects The nature of the cation from the base can influence the reactivity of the ambident nucleophile. Using a base with a different counter-ion (e.g., switching from NaH to KHMDS) may alter the N/O selectivity.
Thermodynamic vs. Kinetic Control O-alkylation is often the kinetically favored pathway, while N-alkylation can be the thermodynamically favored one. Running the reaction for a longer time or at a slightly elevated temperature might allow for equilibration to the more stable N-alkylated product, if the reaction is reversible.

Signaling Pathway Analogy for N- vs. O-Alkylation

alkylation_pathway cluster_conditions Reaction Conditions Indazolol This compound (Tautomeric Mixture) N_Alkylation N-Alkylation Product Indazolol->N_Alkylation Favored by: O_Alkylation O-Alkylation Byproduct Indazolol->O_Alkylation Favored by: Soft Electrophile Soft Electrophile Soft Electrophile->N_Alkylation Hard Electrophile Hard Electrophile Hard Electrophile->O_Alkylation Aprotic Solvent (THF) Aprotic Solvent (THF) Aprotic Solvent (THF)->N_Alkylation Polar Aprotic Solvent (DMF) Polar Aprotic Solvent (DMF) Polar Aprotic Solvent (DMF)->O_Alkylation

Factors influencing N- vs. O-alkylation pathways.

References

Technical Support Center: N-alkylation of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the N-alkylation of 5-fluoro-1H-indazol-3-ol. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

A1: The main challenges stem from the presence of multiple nucleophilic sites on the molecule. Key issues include:

  • Regioselectivity (N1 vs. N2 alkylation): The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of isomers that can be difficult to separate.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1]

  • O-alkylation vs. N-alkylation: The hydroxyl group at the C3 position is also nucleophilic and can be alkylated, leading to an undesired O-alkylated byproduct.

  • Reaction Optimization: Achieving high yield and selectivity requires careful optimization of the base, solvent, temperature, and nature of the alkylating agent.[3]

Q2: How do reaction conditions influence N1 vs. N2 regioselectivity?

A2: The choice of base and solvent system is critical in directing the alkylation to the desired nitrogen.[3]

  • For N1-Alkylation (Thermodynamic Product): Strong, non-coordinating bases in aprotic, non-polar solvents typically favor the formation of the more stable N1 isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely recognized system for promoting N1-alkylation.[1][4]

  • For N2-Alkylation (Kinetic Product): Conditions that favor the kinetic product can lead to higher proportions of the N2 isomer. This can sometimes be achieved with different base/solvent combinations or through alternative methods like Mitsunobu reactions.[1] For instance, using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[2]

Q3: How can I minimize the formation of the O-alkylated byproduct?

A3: O-alkylation can be a competing reaction. To favor N-alkylation:

  • Use of a Strong Base: Deprotonating the indazole nitrogen with a strong base like NaH creates a more nucleophilic nitrogen anion, which typically reacts faster than the oxygen.

  • Tautomeric Considerations: The this compound exists in tautomeric equilibrium with 5-fluoro-1,2-dihydro-3H-indazol-3-one. Alkylation of the indazolone tautomer can lead to O-alkylation. The choice of reaction conditions can influence the position of this equilibrium.

Q4: What methods are recommended for separating N1 and N2 isomers?

A4: If a mixture of N1 and N2 isomers is formed, separation is often achieved using flash column chromatography on silica gel.[2][5] The polarity of the two isomers is typically different enough to allow for separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). In some cases, recrystallization can also be an effective method for purification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of starting material. 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient reaction temperature or time.3. Poor quality alkylating agent.1. Use fresh, properly handled NaH. Ensure anhydrous reaction conditions.2. Increase reaction temperature (e.g., to 50 °C) or extend reaction time. Monitor by TLC.3. Verify the purity and reactivity of the alkylating halide or tosylate.
Formation of a nearly 1:1 mixture of N1 and N2 isomers. The reaction conditions do not sufficiently favor one isomer over the other (e.g., using K2CO3 in DMF).[6]To favor the N1 isomer , switch to NaH as the base in anhydrous THF.[1][4] This thermodynamically controlled pathway generally yields higher N1 selectivity.
Significant amount of O-alkylated byproduct observed. 1. The base used is not strong enough to fully deprotonate the nitrogen, leading to competitive reaction at the oxygen.2. Reaction conditions favor the indazolone tautomer.1. Use a stronger base like sodium hydride (NaH) to ensure formation of the indazole anion.2. Screen different solvents to potentially shift the tautomeric equilibrium away from the indazolone form.
Difficulty in separating N1 and N2 isomers by chromatography. The polarity difference between the two isomers is minimal with the chosen eluent system.1. Screen a variety of eluent systems with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol).2. Consider using a different stationary phase for chromatography if silica gel is not effective.

Data Presentation

The following tables summarize illustrative quantitative data on the effect of reaction conditions on the N-alkylation of substituted indazoles. Note that these are representative examples, and results for this compound may vary.

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity (Illustrative)

BaseSolventTemperature (°C)Typical N1:N2 RatioReference
NaH THF 0 to 50>95:5 [1][4]
K₂CO₃DMF25~1:1 to 3:1[2][6]
Cs₂CO₃DMF25Variable, often mixtures[1]
KOtBuTHF25~94:6 (High N1)[1]

Table 2: N-Alkylation under Mitsunobu Conditions (Illustrative)

ReagentsSolventTemperature (°C)Typical N1:N2 RatioReference
PPh₃, DIAD/DEADTHF0 to RT1:2.5 (Favors N2) [1]

Experimental Protocols

The following are general, representative protocols. Optimization for your specific substrate and alkylating agent is recommended.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is adapted for high N1-selectivity using conditions known to favor the thermodynamic product.[2][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (target concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH is highly reactive and flammable.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to isolate the N1-alkylated product.

Protocol 2: Synthesis Favoring N2-Alkylation (Mitsunobu Conditions)

This protocol uses Mitsunobu conditions, which are known to often favor the kinetically controlled N2-isomer for indazoles.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography (silica gel) to separate the N2 and N1 isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis cluster_products Products start This compound in Anhydrous Solvent deprotonation Deprotonation with Base (e.g., NaH) start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation quench Aqueous Quench alkylation->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification N1_product N1-alkylated Product purification->N1_product N2_product N2-alkylated Product purification->N2_product O_product O-alkylated Byproduct purification->O_product

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_logic cluster_issues Identify Primary Issue cluster_solutions Implement Solution start Reaction Outcome Unsatisfactory low_conversion Low Conversion start->low_conversion poor_selectivity Poor N1/N2 Selectivity start->poor_selectivity o_alkylation O-Alkylation Byproduct start->o_alkylation check_reagents Check Reagent Quality (Base, R-X) low_conversion->check_reagents optimize_conditions Increase Temp./Time low_conversion->optimize_conditions change_base_solvent Switch to NaH/THF for N1 Selectivity poor_selectivity->change_base_solvent use_stronger_base Ensure Strong Base (e.g., NaH) is used o_alkylation->use_stronger_base

Caption: Troubleshooting logic for common N-alkylation challenges.

References

Technical Support Center: Regioselective Alkylation of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to improve the regioselectivity of the N-alkylation of 5-fluoro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the possible products of alkylating this compound?

Alkylation can occur at three potential sites due to the presence of two nitrogen atoms in the pyrazole ring and the hydroxyl group. This leads to N1-alkylated, N2-alkylated, and O-alkylated products. The indazole ring also exhibits annular tautomerism, existing as both 1H and 2H tautomers, which influences the reaction's outcome. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4]

Q2: What are the primary factors that control the N1 vs. N2 regioselectivity?

The ratio of N1 to N2 alkylated products is governed by a complex interplay of several factors:

  • Base and Solvent System: This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[2][5][6][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often lead to mixtures of isomers.[1][8]

  • Steric and Electronic Effects: Substituents on the indazole ring significantly impact regioselectivity. While the 5-fluoro and 3-ol groups are specific to your substrate, bulky groups at C7, for example, can sterically hinder the N1 position and favor N2 alkylation.[1][2][6]

  • Nature of the Alkylating Agent: The electrophile used can influence the regiochemical outcome.[1][5]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the more thermodynamically stable isomers.[2][5][9] Conditions that allow for equilibration tend to favor the N1 product, whereas kinetically controlled reactions may favor the N2 isomer.[1][2]

Q3: How can I favor the O-alkylation product?

O-alkylation is generally less common than N-alkylation but can be promoted under specific conditions. Using a silver salt (e.g., Ag₂O or Ag₂CO₃) in a non-polar solvent can sometimes favor O-alkylation by coordinating with the nitrogen atoms, thereby increasing the nucleophilicity of the oxygen.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of starting material. 1. Inactive Base: The base (e.g., NaH) may have degraded due to improper storage or handling. 2. Insufficient Temperature/Time: The reaction may require more energy or a longer duration to proceed. 3. Poorly Soluble Substrate: The indazolol may not be fully dissolved in the chosen solvent.1. Use a fresh batch of base or titrate to determine its activity. 2. Gradually increase the temperature (e.g., from room temperature to 50 °C) and monitor the reaction by TLC or LC-MS. 3. Consider a co-solvent or switch to a solvent with better solubilizing properties like DMF or DMSO, but be aware this may change the N1/N2 ratio.
Reaction yields a nearly 1:1 mixture of N1 and N2 isomers. The reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles. This is common with weaker bases (e.g., K₂CO₃) in polar solvents (e.g., DMF).[8]To favor the N1-isomer , switch to a stronger, non-coordinating base and a less polar aprotic solvent. The combination of NaH in THF is highly recommended for N1 selectivity.[2][5][6] This system often provides >99% N1 regioselectivity for substituted indazoles.[2][10]
The N2-isomer is the major product, but the N1-isomer is desired. Certain conditions, such as Mitsunobu reactions or the presence of specific substituents, can inherently favor N2-alkylation.[4][5] Acidic conditions can also promote N2-alkylation.[2][9]Revert to conditions known to favor the thermodynamically more stable N1 product. The standard NaH/THF protocol is the most reliable starting point for achieving N1 selectivity.[5][6]
Significant O-alkylation is observed as a side product. The reaction conditions are not selective enough for N-alkylation. The hydroxyl group's nucleophilicity is competitive.Ensure complete deprotonation of the indazole nitrogen by using a sufficiently strong base (like NaH) before adding the alkylating agent. Adding the electrophile at a lower temperature (0 °C) can sometimes increase selectivity.

Data and Condition Summaries

Table 1: Effect of Base and Solvent on Indazole Alkylation Regioselectivity

BaseSolventTypical OutcomeSelectivity NotesReference
NaH THF Highly N1-selective Often >99% N1 selectivity. Considered the gold standard for favoring the thermodynamic N1 product.[5][6][10]
K₂CO₃DMFMixture of N1 and N2Low regioselectivity is commonly observed.[1][8]
Cs₂CO₃DioxaneHighly N1-selectiveCan provide excellent yields (>90%) for N1-alkylation.[3][4]
NaHMDSTHF/DMSOSolvent-dependentRegioselectivity can be tuned by the choice of solvent.[5]
DIAD/PPh₃THFHighly N2-selectiveMitsunobu conditions strongly favor the N2 isomer.[4][5]

Key Experimental Protocols

Protocol 1: General Procedure for Highly Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position using the NaH/THF system.[1][6][7]

  • Preparation: Add this compound (1.0 equiv) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (target concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 30 minutes.

  • Alkylation: Re-cool the suspension to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16–24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed. Gentle warming (e.g., to 50 °C) can be applied if the reaction is sluggish.[4]

  • Workup:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: General Procedure for N2-Alkylation (Mitsunobu Conditions)

This protocol favors the formation of the N2-isomer via the Mitsunobu reaction.[4][5]

  • Preparation: To a flask under an inert atmosphere, add this compound (1.0 equiv), the desired alcohol (1.5–2.3 equiv), and triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous THF (target concentration of 0.2–0.4 M).[7]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to 50 °C and stir for 2-4 hours, monitoring for completion by TLC/LC-MS.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Visual Guides

G cluster_start Starting Material Start This compound N1_Product N1-Alkylated (Thermodynamic Product) Start->N1_Product NaH, THF or Cs₂CO₃, Dioxane N2_Product N2-Alkylated (Kinetic Product) Start->N2_Product Mitsunobu (DEAD, PPh₃) or Acidic Conditions O_Product O-Alkylated (Side Product) Start->O_Product Ag₂O, Toluene (Potential Conditions)

Caption: Reaction pathways for the alkylation of this compound.

G Start Start: Alkylation of This compound CheckRatio Analyze N1:N2 Ratio Start->CheckRatio IsN1Favored Is N1 Product Favored? CheckRatio->IsN1Favored Ratio > 1:1 Problem Problem: Poor Selectivity (e.g., 1:1) CheckRatio->Problem Ratio ≈ 1:1 UseMitsunobu Action: Use Mitsunobu conditions (DEAD, PPh₃) IsN1Favored->UseMitsunobu No (N2 is desired) Success Goal Achieved: Isolate Desired Isomer IsN1Favored->Success Yes UseNaHTHF Action: Use strong base (NaH) in non-polar aprotic solvent (THF) UseNaHTHF->Success UseMitsunobu->Success Problem->UseNaHTHF

Caption: Troubleshooting workflow for optimizing N1/N2 regioselectivity.

References

minimizing side reactions in the synthesis of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluoro-1H-indazol-3-ol. Our aim is to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established method for synthesizing this compound is through the diazotization of 2-amino-5-fluorobenzoic acid, followed by an intramolecular cyclization. This process is typically carried out in an acidic aqueous medium.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The primary side reactions include the formation of phenolic byproducts, such as 5-fluoro-2-hydroxybenzoic acid, due to the reaction of the diazonium salt with water. Incomplete cyclization can also lead to residual diazonium salt, which can decompose into various impurities. Additionally, under certain conditions, the formation of azo-coupled dimers is a possibility.

Q3: How does temperature control affect the reaction?

A3: Strict temperature control is critical during the diazotization step, which is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Allowing the temperature to rise prematurely can lead to the decomposition of the diazonium salt and an increased proportion of undesirable side products.

Q4: What is the role of the acid in this reaction?

A4: The acid, typically hydrochloric or sulfuric acid, serves two main purposes. Firstly, it protonates the nitrous acid, which is generated in situ from sodium nitrite, to form the reactive nitrosating agent. Secondly, it maintains a low pH to stabilize the resulting diazonium salt and facilitate the subsequent cyclization.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple qualitative test for the presence of unreacted nitrous acid can be performed using starch-iodide paper; a blue-black color indicates excess nitrous acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient cyclization.1. Ensure stoichiometric or a slight excess of sodium nitrite is used. Check for the presence of excess nitrous acid with starch-iodide paper. 2. Maintain a low reaction temperature (0-5 °C) during diazotization and the initial phase of cyclization. 3. After diazonium salt formation, a controlled increase in temperature may be required to drive the cyclization to completion. The optimal temperature should be determined empirically.
Presence of a significant amount of 5-fluoro-2-hydroxybenzoic acid byproduct The diazonium salt is reacting with water instead of undergoing intramolecular cyclization. This is often exacerbated by elevated temperatures or prolonged reaction times at intermediate temperatures.1. Ensure the reaction is not warmed too quickly after the diazotization step. 2. Minimize the amount of water in the reaction mixture where possible, although this can be challenging in aqueous diazotizations.
Formation of colored impurities (often red or brown) This may indicate the formation of azo-coupled dimers or other decomposition products of the diazonium salt.1. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. 2. Maintain a sufficiently acidic environment to suppress coupling reactions.
Product is difficult to purify The presence of multiple closely-related byproducts.1. Optimize the reaction conditions to minimize side product formation. 2. Employ column chromatography for purification, potentially using a gradient elution to separate the desired product from impurities. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Synthesis of this compound from 2-amino-5-fluorobenzoic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware

  • Magnetic stirrer with cooling capabilities

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-fluorobenzoic acid (1 equivalent) in deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (approximately 3 equivalents) while maintaining the low temperature. Stir until a clear solution of the hydrochloride salt is formed.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to prevent a significant temperature increase.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

    • Verify the presence of a slight excess of nitrous acid using starch-iodide paper (a blue-black color should appear). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved.

  • Cyclization:

    • Once diazotization is complete, slowly allow the reaction mixture to warm to room temperature.

    • Gently heat the reaction mixture to 40-50 °C and maintain this temperature for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium intermediate. The formation of the product is often accompanied by the evolution of nitrogen gas.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • Wash the collected solid with cold water to remove any remaining acid and inorganic salts.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-amino-5-fluorobenzoic acid acid HCl, H2O, 0-5 °C start->acid amine_salt Amine Hydrochloride Salt Solution acid->amine_salt diazotization Diazotization (0-5 °C) amine_salt->diazotization na_nitrite NaNO2 Solution na_nitrite->diazotization cyclization Intramolecular Cyclization (Warm to 40-50 °C) diazotization->cyclization filtration Filtration & Washing cyclization->filtration drying Drying filtration->drying purification Recrystallization / Chromatography drying->purification product This compound purification->product Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions diazonium 2-Carboxy-4-fluorobenzene- diazonium Salt intramolecular Intramolecular Cyclization diazonium->intramolecular - N2 hydrolysis Hydrolysis (+ H2O) diazonium->hydrolysis High Temp. azo_coupling Azo Coupling (+ unreacted amine) diazonium->azo_coupling Insufficient Acid product This compound intramolecular->product phenolic_byproduct 5-fluoro-2-hydroxybenzoic acid hydrolysis->phenolic_byproduct dimer_byproduct Azo Dimer azo_coupling->dimer_byproduct Troubleshooting_Logic start Low Yield or Impure Product check_temp Was temperature kept at 0-5 °C during diazotization? start->check_temp check_acid Was the reaction mixture sufficiently acidic? check_temp->check_acid Yes high_temp High temperature likely caused diazonium decomposition. check_temp->high_temp No check_nitrite Was a slight excess of NaNO2 confirmed? check_acid->check_nitrite Yes low_acid Insufficient acid may lead to azo coupling. check_acid->low_acid No low_nitrite Incomplete diazotization occurred. check_nitrite->low_nitrite No solution_temp Optimize cooling and slow addition of nitrite. check_nitrite->solution_temp Yes high_temp->solution_temp solution_acid Ensure sufficient acid is used. low_acid->solution_acid solution_nitrite Use starch-iodide paper to monitor diazotization. low_nitrite->solution_nitrite

Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 5-fluoro-1H-indazol-3-ol from laboratory scale to larger-scale production. It provides practical troubleshooting advice and detailed protocols to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A common and robust method for synthesizing 1H-indazol-3-ols involves the diazotization of an appropriate anthranilic acid derivative, followed by an intramolecular cyclization. For this compound, the process typically starts with 2-amino-5-fluorobenzoic acid. This route is generally favored for its reliable reaction conditions and availability of starting materials.

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

When scaling up, precise control over certain parameters is crucial for ensuring batch-to-batch consistency, yield, and purity. The most critical parameters to monitor include:

  • Temperature: The diazotization step is highly exothermic and requires strict temperature control (typically 0-5 °C) to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow, controlled addition of sodium nitrite is essential to manage the reaction exotherm and prevent the formation of impurities.

  • pH: Maintaining the correct pH throughout the reaction and work-up is vital for ensuring the desired product forms and for efficient isolation.

  • Agitation Speed: Adequate mixing is necessary to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots" or high concentrations of reagents.

Q3: What are the primary safety concerns associated with this synthesis?

The key safety risks involve the diazotization step. Diazonium salts can be unstable and potentially explosive, especially if allowed to dry or heat up. It is imperative to keep the diazonium intermediate in solution and at a low temperature. Additionally, handling sodium nitrite requires care as it is a strong oxidizing agent and is toxic. A thorough safety review and risk assessment should be conducted before any scale-up operation.

Q4: How can I effectively monitor the reaction's progress and completion at a larger scale?

While Thin Layer Chromatography (TLC) is useful at the lab scale, High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control during scale-up. HPLC provides more accurate, quantitative data on the consumption of starting material and the formation of the product and any impurities, allowing for precise determination of reaction completion.

Q5: What are the typical impurities, and how can their formation be minimized?

Common impurities can include unreacted starting materials, byproducts from side reactions due to poor temperature control (e.g., phenol formation), and potentially isomeric products.[1] To minimize these:

  • Ensure the purity of the starting 2-amino-5-fluorobenzoic acid.

  • Maintain strict temperature control (0-5 °C) during diazotization.

  • Control the addition rate of sodium nitrite carefully.

  • Optimize the work-up and recrystallization solvent system to effectively remove specific impurities.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process.

Problem: Low or Inconsistent Yield

Potential Cause Recommended Solution
Incomplete Diazotization Verify the stoichiometry and purity of sodium nitrite. Ensure the addition is done slowly and subsurface into the acidic solution of the amine to prevent decomposition. Use HPLC to confirm the disappearance of the starting amine.
Degradation of Diazonium Salt Maintain the reaction temperature strictly between 0-5 °C. Diazonium salts are unstable at higher temperatures. Ensure the intermediate is used promptly in the subsequent cyclization step.
Inefficient Cyclization After the diazotization is complete, ensure the conditions (e.g., heating to a specific temperature) for the cyclization step are met and maintained for a sufficient duration. Monitor the formation of the indazolol product via HPLC.
Product Loss During Work-up Optimize the pH for product precipitation. Screen different anti-solvents to maximize recovery. Ensure filter cakes are washed with a minimal amount of cold solvent to avoid redissolving the product.

Problem: Poor Product Purity / High Impurity Profile

Potential Cause Recommended Solution
Side-Reaction Products This is often due to temperature excursions during diazotization. Improve reactor cooling efficiency and slow down the nitrite addition rate. Ensure the reaction mixture is well-agitated.
Trapped Solvents or Reagents Optimize the washing of the filter cake during isolation. Ensure the product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a controlled temperature) to remove residual solvents.
Ineffective Recrystallization The choice of solvent is critical. A good solvent should dissolve the product well at an elevated temperature but poorly at room temperature or below, while impurities remain soluble at lower temperatures.

Problem: Product Isolation and Physical Form Issues

Potential Cause Recommended Solution
Fine Particles, Difficult to Filter Optimize the crystallization process. A slower cooling rate or "aging" the slurry at a specific temperature can lead to larger particle sizes. Consider adding an anti-solvent slowly to a dissolved solution of the product.
Product Oiling Out This occurs when the product is insoluble in the solvent system above its melting point. Ensure the recrystallization solvent's boiling point is below the product's melting point. Alternatively, use a different solvent system or a solvent/anti-solvent pair.
Inconsistent Crystal Form (Polymorphism) Polymorphism can be influenced by the final crystallization solvent, cooling rate, and agitation. Develop a robust crystallization protocol and characterize the resulting solid form using techniques like XRPD to ensure consistency.

Experimental Protocols & Data

Protocol: Scale-Up Synthesis of this compound

This protocol describes a representative procedure for a 100 g scale synthesis.

Materials:

  • 2-amino-5-fluorobenzoic acid: 100 g

  • Concentrated Hydrochloric Acid (HCl): 250 mL

  • Sodium Nitrite (NaNO₂): 49 g

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Heptane

Procedure:

  • Preparation: To a 2 L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, add 2-amino-5-fluorobenzoic acid (100 g) and deionized water (500 mL).

  • Acidification: Cool the slurry to 10-15 °C and slowly add concentrated HCl (250 mL). The temperature will rise.

  • Cooling: Cool the reactor contents to 0-5 °C. An off-white slurry will form.

  • Diazotization: Dissolve sodium nitrite (49 g) in deionized water (150 mL). Add this solution dropwise to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Hold: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. Monitor for the absence of starting material by HPLC.

  • Cyclization: Slowly warm the reaction mixture to 60-70 °C. The product will begin to precipitate. Hold at this temperature for 1-2 hours until cyclization is complete (monitor by HPLC).

  • Isolation: Cool the mixture to room temperature. Filter the resulting solid and wash the cake with cold deionized water (2 x 200 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification: Recrystallization
  • Transfer the crude solid to a clean reactor.

  • Add ethyl acetate (approx. 5-10 volumes relative to the crude product weight).

  • Heat the mixture to reflux until all solids dissolve.

  • Cool slowly to room temperature to allow for crystallization.

  • Further cool to 0-5 °C and hold for 1-2 hours.

  • Filter the purified product, wash the cake with cold heptane, and dry under vacuum at 50 °C.

Data Presentation: Solvent Screening for Recrystallization
Solvent System (v/v)Solubility (Hot)Product RecoveryPurity (HPLC)
IsopropanolModerate~75%98.5%
AcetonitrileHigh~60%99.0%
Ethyl Acetate / Heptane High / Low (anti-solvent) ~90% >99.5%
TolueneLow--

The Ethyl Acetate / Heptane system provides the best balance of recovery and purity enhancement.

Visualizations

Experimental Workflow

G A Starting Materials (2-amino-5-fluorobenzoic acid, HCl, NaNO2) B Diazotization (0-5 °C) A->B Add NaNO2 slowly C Cyclization (Warm to 60-70 °C) B->C Heat mixture D Crude Product Isolation (Filtration & Washing) C->D Cool and filter E Purification (Recrystallization) D->E Dissolve in hot solvent F Final Product (this compound) E->F Cool, filter, and dry

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

G Problem Purity < 99% ? CheckTemp Review Batch Record: Any Temperature Spikes (> 5°C) during Diazotization? Problem->CheckTemp Start Here CheckPurity Analyze Starting Material: Is 2-amino-5-fluorobenzoic acid purity > 99%? CheckTemp->CheckPurity No SolutionTemp Corrective Action: - Slow down NaNO2 addition - Improve reactor cooling CheckTemp->SolutionTemp Yes CheckWorkup Review Crystallization: Was cooling rate slow? Was cake washed properly? CheckPurity->CheckWorkup Yes SolutionPurity Corrective Action: - Source higher purity SM - Re-qualify supplier CheckPurity->SolutionPurity No SolutionWorkup Corrective Action: - Re-work batch through an optimized recrystallization CheckWorkup->SolutionWorkup No End Purity Issue Resolved CheckWorkup->End Yes SolutionTemp->End SolutionPurity->End SolutionWorkup->End

Caption: A logical flowchart for diagnosing and resolving purity issues during scale-up.

References

Technical Support Center: Impurity Profiling of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used in the impurity profiling of 5-fluoro-1H-indazol-3-ol. The content is tailored for researchers, scientists, and drug development professionals.

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are primary techniques for separating and quantifying impurities in pharmaceutical substances.[1] A well-developed HPLC method is crucial for ensuring the quality, safety, and efficacy of the drug product.[2]

Frequently Asked Questions (FAQs) - HPLC/UPLC

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reverse-phase HPLC (RP-HPLC) method is typically the most effective starting point for analyzing indazole derivatives.[3] A gradient method is recommended to ensure the separation of impurities with a wide range of polarities. See the protocol below for a recommended starting method.

Q2: How can I ensure my HPLC method is "stability-indicating"?

A2: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[4] To develop such a method, you must perform forced degradation studies (stress testing) to generate potential degradation products and ensure they are well-separated from the main API peak.[5][6]

Q3: What are the common sources of impurities for a substance like this compound?

A3: Impurities can originate from various stages of the manufacturing process and storage.[1] They are generally classified as:

  • Organic Impurities : Arising from starting materials, by-products, intermediates, and degradation products.[1]

  • Inorganic Impurities : Metallic or non-metallic elements, often from catalysts or manufacturing equipment.[1]

  • Residual Solvents : Volatile organic compounds used during synthesis.[1]

Troubleshooting Guide - HPLC/UPLC

This guide addresses common issues encountered during the HPLC analysis of this compound.

dot

HPLC_Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues start HPLC Issue Detected pressure_issue Abnormal Pressure High Low Fluctuating start->pressure_issue peak_shape_issue Poor Peak Shape Tailing Fronting Split start->peak_shape_issue retention_issue Retention Time Drift Shifting Irregular start->retention_issue high_pressure High Pressure Check for blockages in guard column, analytical column, or inline filter. [14] Backflush or replace column. [14] pressure_issue:f1->high_pressure low_pressure Low Pressure Check for leaks in fittings, pump seals, or tubing. [10] Ensure mobile phase reservoirs are not empty. [10] pressure_issue:f2->low_pressure fluctuating_pressure Fluctuating Pressure Degas mobile phase to remove air bubbles. [4] Check pump check valves and seals. [15] pressure_issue:f3->fluctuating_pressure tailing_peak Peak Tailing Cause: Secondary silanol interactions. [14] Solution: Lower mobile phase pH or use a highly end-capped column. peak_shape_issue:f1->tailing_peak fronting_peak Peak Fronting Cause: Column overload or low temperature. Solution: Reduce sample concentration or increase column temperature. peak_shape_issue:f2->fronting_peak split_peak Split Peaks Cause: Clogged inlet frit or column void. [14] Solution: Replace column frit or use a new column. peak_shape_issue:f3->split_peak shifting_rt Drifting/Shifting RT Cause: Change in mobile phase composition or column temperature fluctuation. [4] Solution: Prepare fresh mobile phase, ensure proper mixing, and use a column oven. [9] retention_issue:f1->shifting_rt irregular_rt Irregular RT Cause: Inconsistent pump flow rate or air in the system. [4] Solution: Purge the pump and degas the mobile phase. [10] retention_issue:f2->irregular_rt

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols & Data

Protocol 1: Suggested RP-HPLC Method

This method provides a starting point for the analysis of this compound and its impurities.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse XDB C8, 250 × 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 240 nm.[8]

  • Gradient Program: See Table 1.

Table 1: Example HPLC Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
25.0 10 90
30.0 10 90
30.1 95 5

| 35.0 | 95 | 5 |

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][9]

Table 2: Typical Forced Degradation Conditions

Stress Condition Reagent/Condition Duration
Acid Hydrolysis 0.1 N HCl Reflux at 60°C for 30 minutes[4]
Base Hydrolysis 0.1 N NaOH Reflux at 60°C for 30 minutes[4]
Oxidation 3% H₂O₂ Room temperature for 24 hours[6]
Thermal Degradation Solid API at 80°C 48 hours[9]

| Photolytic Degradation | ICH Q1B Option 2 light source | Expose for 1.2 million lux hours[9][10] |

Section 2: Hyphenated Techniques (LC-MS, GC-MS) and NMR

For definitive identification and structural elucidation of unknown impurities, hyphenated techniques and Nuclear Magnetic Resonance (NMR) are indispensable.

Impurity_Profiling_Workflow

References

Validation & Comparative

Validating the Cell-Based Activity of 5-fluoro-1H-indazol-3-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of 5-fluoro-1H-indazol-3-ol and its derivatives with established multi-kinase inhibitors, Pazopanib and Axitinib. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indazole-based compounds. This document summarizes quantitative data from cell-based assays, provides detailed experimental protocols, and visualizes key signaling pathways and workflows to support further investigation and drug discovery efforts.

Executive Summary

The 5-fluoro-1H-indazol-3-yl scaffold has emerged as a privileged structure in medicinal chemistry. While many indazole derivatives, such as Pazopanib and Axitinib, target receptor tyrosine kinases (RTKs) involved in angiogenesis, recent evidence suggests that compounds bearing the 5-fluoro-1H-indazol-3-yl core can be highly potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). This guide will focus on the validation of this activity in cell-based assays, drawing comparisons with the well-characterized anti-angiogenic agents Pazopanib and Axitinib.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of a key 5-fluoro-1H-indazol-3-yl-containing compound, GSK583, and the alternative drugs, Pazopanib and Axitinib, against their respective primary kinase targets and in various cell lines.

Table 1: Kinase Inhibitory Potency (IC50)

CompoundPrimary Target(s)IC50 (nM)Assay Context
GSK583 RIPK2 5 Cell-free binding assay [1][2][3]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit10, 30, 47, 84, 74Cell-free kinase assays[4]
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7Cell-free kinase assays[5]

Table 2: Anti-Proliferative and Functional Activity in Cell-Based Assays (IC50)

CompoundCell LineAssay TypeIC50 (µM)
Various 5-fluoro-1H-indazol-3-amine derivatives *A549 (Lung Carcinoma)MTT Assay3.99 - 20.00[6][7]
K562 (Leukemia)MTT Assay5.15 - 15.42[6][7]
PC-3 (Prostate Cancer)MTT Assay6.12 - >50[6][7]
HepG2 (Hepatoma)MTT Assay3.32 - 35.64[6][7]
PazopanibHUVEC (Endothelial Cells)Proliferation Assay (VEGF-induced)0.02
786-O (Renal Carcinoma)Cell Viability~10-20 (48h)[3]
CAKI-2 (Renal Carcinoma)Cell Viability~20-40 (48h)[3]
J82, T24, HT1376 (Bladder Cancer)Cell Viability24.57, 52.45, 28.21
AxitinibA549 (Lung Carcinoma)Cell Viability~2.0
A-498 (Renal Carcinoma)MTT Assay13.6 (96h)
Caki-2 (Renal Carcinoma)MTT Assay36.0 (96h)

*Note: Direct anti-proliferative IC50 data for this compound was not available in the reviewed literature. The data presented is for structurally similar 5-fluoro-1H-indazol-3-amine derivatives, which serve as a reasonable surrogate for estimating its potential anti-proliferative activity. The primary activity of the 5-fluoro-1H-indazol-3-yl core, as exemplified by GSK583, is potent RIPK2 inhibition, which is linked to downstream effects on cancer cell viability and inflammation rather than direct broad-spectrum cytotoxicity.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the 5-fluoro-1H-indazol-3-yl core (via RIPK2) and the comparative drugs, Pazopanib and Axitinib (via VEGFR).

RIPK2_Signaling_Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines induces transcription Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Cytokines induces transcription MAPK->Proliferation GSK583 GSK583 (5-fluoro-1H-indazol-3-yl core) GSK583->RIPK2 inhibits

RIPK2 Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates RAS RAS VEGFR->RAS activates Pazopanib_Axitinib Pazopanib / Axitinib Pazopanib_Axitinib->VEGFR inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell AKT->Endothelial_Cell MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell

VEGFR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 plate_cells 1. Plate cells in 96-well plate incubate_24h 2. Incubate for 24h plate_cells->incubate_24h add_compound 3. Add serially diluted compounds incubate_24h->add_compound incubate_48_72h 4. Incubate for 48-72h add_compound->incubate_48_72h add_mtt 5. Add MTT reagent incubate_48_72h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h add_solubilizer 7. Add solubilization solution incubate_4h->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance

MTT Assay Experimental Workflow.

Protocol

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Pazopanib, Axitinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In-Cell Western Assay for Kinase Phosphorylation

This assay quantifies the phosphorylation of a target protein within cells, providing a direct measure of the inhibitory effect of a compound on a specific signaling pathway.

Protocol

  • Cell Plating and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. For pathways activated by growth factors, starve the cells in a serum-free medium for 4-6 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR phosphorylation, MDP for RIPK2 activation) for a short period (e.g., 10-30 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-RIPK2 or anti-phospho-VEGFR2) and a normalization antibody (e.g., anti-total-RIPK2 or a housekeeping protein).

  • Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and the normalization protein. Normalize the phospho-protein signal to the total protein signal and calculate the percentage of inhibition relative to the stimulated, vehicle-treated control.

Endothelial Cell Tube Formation Assay (Angiogenesis Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Protocol

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in a low-serum medium.

  • Compound Treatment: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., VEGF) and a vehicle control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. Calculate the percentage of inhibition of tube formation relative to the positive control.

Conclusion

The 5-fluoro-1H-indazol-3-yl core represents a versatile scaffold with the potential to yield highly potent and selective kinase inhibitors. While structurally related to established anti-angiogenic drugs like Pazopanib and Axitinib, derivatives such as GSK583 demonstrate a distinct mechanism of action through potent inhibition of RIPK2 kinase. The cell-based assays and protocols detailed in this guide provide a robust framework for researchers to validate the activity of novel this compound derivatives and to elucidate their therapeutic potential in oncology and inflammatory diseases. The comparative data presented herein underscores the importance of comprehensive cell-based characterization to understand the specific molecular targets and cellular effects of new chemical entities.

References

Comparative Efficacy of 5-fluoro-1H-indazol-3-ol Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5-fluoro-1H-indazol-3-ol and its analogs reveals a promising class of compounds with significant potential in cancer therapy. These derivatives have demonstrated notable efficacy in preclinical studies, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers and drug development professionals in this field.

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatile biological activities. The introduction of a fluorine atom at the 5-position of the indazole ring, coupled with a hydroxyl group at the 3-position, has been a key strategy in the development of potent kinase inhibitors. These structural modifications can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Quantitative Efficacy Against Cancer Cell Lines

While direct head-to-head comparative studies on a wide range of this compound analogs are limited in publicly available literature, data from various studies on fluorinated indazole derivatives highlight their potent anti-proliferative activity across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for this comparison.

Compound ClassCancer Cell LineIC50 (µM)Reference
Mercapto-derived 1H-indazole-3-amineHep-G2 (Liver Cancer)3.32[1][2]
Piperazine-derived 1H-indazole-3-amineK562 (Leukemia)5.15[1]
Polysubstituted indazolesA2780 (Ovarian Cancer)0.64 - 17[3]
Polysubstituted indazolesA549 (Lung Cancer)0.64 - 17[3]
5-Fluorouracil (Reference Drug)K562, A549, PC-3, Hep-G28.37 - 9.78[1]

It is important to note that the specific substitutions on the indazole core significantly influence the anticancer activity. For instance, studies on 1H-indazole-3-amine derivatives have shown that the nature of the substituent at the C-5 position can dramatically alter the efficacy against different cancer cell lines.[1][4]

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

While direct evidence for this compound analogs is still emerging, the broader class of fluorinated indazoles has been shown to inhibit various kinases, including those within the PI3K/Akt/mTOR cascade.[5] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Below is a diagram illustrating the general mechanism of action of kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole This compound Analog Indazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Experimental Protocols

To provide a comprehensive resource for researchers, detailed methodologies for key experiments are outlined below.

Synthesis of this compound Analogs

A general synthetic route to produce fluorinated indazole derivatives often starts from appropriately substituted fluoro-anilines or fluoro-benzonitriles.[4][6][7]

Synthesis_Workflow Start Substituted 2-Fluoroaniline Intermediate1 Diazotization Start->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Product This compound Analog Intermediate2->Product

Caption: General synthetic workflow for this compound analogs.

Protocol for Synthesis of 5-bromo-4-fluoro-1H-indazole (as a representative intermediate):

  • Bromination: 3-fluoro-2-methylaniline is treated with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent to yield 2-bromo-6-fluoro-3-methylaniline.[6]

  • Diazotization and Cyclization: The resulting aniline derivative is then subjected to diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by an intramolecular cyclization to form the indazole ring.[6][7]

  • Deprotection (if necessary): If protecting groups are used during the synthesis, a final deprotection step is carried out to yield the desired indazole derivative.[6]

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][4]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).[1][4]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of the inhibitor.

Protocol:

  • Cell Lysis: Cancer cells are treated with the indazole analogs and then lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-PI3K) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the extent of pathway inhibition.

Conclusion

This compound analogs represent a promising avenue for the development of novel anticancer agents. Their ability to potently inhibit cancer cell proliferation, likely through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade, warrants further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these compounds. Future research should focus on conducting direct comparative studies of a wider range of analogs to establish a more definitive structure-activity relationship and to identify lead candidates for further preclinical and clinical development.

References

The Evolving Landscape of Indazole Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous targeted cancer therapies.[1][2][3] Its versatility allows for the development of compounds that modulate a wide array of signaling pathways implicated in cancer progression. This guide provides a comparative overview of 5-fluoro-1H-indazol-3-ol and other notable indazole derivatives, presenting key experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this dynamic field.

This compound: A Hypothesized Building Block

Direct experimental data on the anticancer activity of this compound is not extensively available in peer-reviewed literature. However, based on structure-activity relationship (SAR) studies of related fluorinated indazoles, we can hypothesize its potential role. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[4] It is plausible that this compound could serve as a valuable starting point or fragment for the synthesis of more potent and selective anticancer agents. Further research is warranted to elucidate its specific biological effects.

Comparative Analysis of Advanced Indazole Derivatives

In contrast to the parent compound, several complex indazole derivatives have been extensively studied and have demonstrated significant anticancer potential. This section compares key derivatives for which substantial experimental data is available.

Data Summary

The following table summarizes the in vitro anti-proliferative activity of selected indazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2f 4T1 (Breast)0.23[1][5]
A549 (Lung)1.15[1]
HepG2 (Liver)0.80[1]
MCF-7 (Breast)0.34[1]
Compound 6o K562 (Leukemia)5.15[2][6]
A549 (Lung)>50[2]
PC-3 (Prostate)>50[2]
HepG2 (Liver)>50[2]
5-Fluorouracil (5-Fu) K562 (Leukemia)8.53[7]
A549 (Lung)8.37[7]
PC-3 (Prostate)9.17[7]
HepG2 (Liver)9.78[7]

Note: 5-Fluorouracil (5-Fu) is a conventional chemotherapy drug included for reference.[4][7]

Mechanisms of Action

Compound 2f , a highly potent derivative, induces apoptosis in cancer cells.[1][5] This is achieved through the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][5] Furthermore, it disrupts the mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, leading to oxidative stress and cell death.[1][5]

Compound 6o also promotes apoptosis and affects the cell cycle, potentially through the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway.[2][6]

The following diagram illustrates the apoptotic pathway induced by Compound 2f.

apoptosis_pathway cluster_cell Cancer Cell Compound_2f Compound 2f ROS ↑ Reactive Oxygen Species (ROS) Compound_2f->ROS Bax ↑ Bax Compound_2f->Bax Bcl2 ↓ Bcl-2 Compound_2f->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 ↑ Cleaved Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic pathway induced by Compound 2f.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the anti-proliferative activity of indazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[4]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

The following diagram outlines the workflow of the MTT assay.

mtt_workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment 2. Treat with Indazole Derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow of the MTT cell viability assay.

Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the specific role of simpler derivatives like this compound requires further investigation, more complex derivatives have demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of cancer models. The data and protocols presented in this guide offer a comparative framework to inform future research and development in this promising area of oncology.

References

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 1H-indazole core is a cornerstone in the development of targeted therapeutics, particularly in the realm of oncology. Its versatile structure has given rise to a multitude of potent kinase inhibitors, including several FDA-approved drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indazole derivatives, with a specific focus on elucidating the potential role of substitutions at the 3- and 5-positions, to guide researchers, scientists, and drug development professionals in the rational design of novel 5-fluoro-1H-indazol-3-ol derivatives.

While direct and extensive research on the specific SAR of this compound derivatives is limited in publicly available literature, a comprehensive understanding can be extrapolated from the wealth of data on related indazole analogs. This guide synthesizes these findings to present an inferred SAR for the target compound class.

The Indazole Core: A Versatile Kinase Binder

The indazole moiety serves as an effective "hinge-binding" fragment, a critical interaction for kinase inhibition.[1] Numerous indazole-based compounds have been developed as potent inhibitors of a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora kinases.[1][2] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the indazole ring system.

Deciphering the Structure-Activity Relationship

To understand the potential of this compound derivatives, we will examine the influence of substitutions at the C3 and C5 positions of the indazole ring.

The Significance of the 3-Position

The 3-position of the indazole ring is a key vector for interacting with the solvent-exposed region of the ATP-binding pocket of kinases. Modifications at this position significantly impact potency and selectivity.

  • Amine and Amide Substitutions: A variety of 1H-indazol-3-amine and 1H-indazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against several kinases. For instance, a series of 1H-indazole-3-carboxamides were identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, with the specific regiochemistry of the amide linker being crucial for activity.[3] The amide group can act as both a hydrogen bond donor and acceptor, forming critical interactions within the kinase binding site.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the 3-position can lead to potent and selective kinase inhibitors. These groups can occupy hydrophobic pockets within the ATP binding site, enhancing binding affinity. For example, 3-ethynyl-1H-indazoles have been shown to inhibit the PI3K signaling pathway.[4]

The Role of the 5-Position: The Fluorine Advantage

Substitution at the 5-position of the indazole ring can modulate the electronic properties of the molecule and influence its pharmacokinetic profile.

  • Halogenation: The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry. The high electronegativity of fluorine can alter the pKa of the indazole ring system, potentially improving its binding affinity. Furthermore, a 5-fluoro substitution can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of the compound.[5] While specific data on this compound is scarce, the general trend for fluorinated indazoles suggests that this substitution can enhance biological activity.[5]

Comparative Inhibitory Activity of Indazole Derivatives

To illustrate the impact of substitutions on the indazole core, the following tables summarize the inhibitory activities of various indazole derivatives against different kinases.

Table 1: Inhibitory Activity of 3-Substituted Indazole Derivatives against Various Kinases

Compound ID3-Position SubstituentTarget KinaseIC50 (nM)Reference
1 Pyrazin-2-ylPim-10.4[6]
2 Pyrazin-2-ylPim-21.1[6]
3 Pyrazin-2-ylPim-30.4[6]
4 (pyrrolopyridin-2-yl)(Cell-based) HL608.3[6]
5 (pyrrolopyridin-2-yl)(Cell-based) HCT1161.3[6]

Table 2: Influence of Substitution on the Phenyl Ring of Indazole Derivatives as VEGFR-2 Inhibitors

Compound IDSubstitutionVEGFR-2 IC50 (nM)Reference
13f Amide57.9[1]
13i Sulfonamide34.5[1]
Pazopanib (Reference Drug)30[1]

Experimental Protocols

The evaluation of novel kinase inhibitors relies on robust and reproducible experimental methodologies. Below is a detailed protocol for a common in vitro kinase inhibition assay.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2]

Materials:

  • Kinase of interest (e.g., VEGFR2, Aurora A)

  • Substrate (specific peptide or protein for the kinase)

  • Test compounds (this compound derivatives)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.[2]

Signaling Pathway Visualization

Indazole derivatives are known to modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based inhibitors.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Indazole Derivative Indazole->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Indazole Derivatives.

Conclusion

The 1H-indazole scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. Based on the analysis of related compounds, this compound derivatives hold promise as potential therapeutic agents. The 3-hydroxyl group can participate in crucial hydrogen bonding interactions, while the 5-fluoro substituent may enhance potency and improve pharmacokinetic properties. Further synthesis and biological evaluation of a focused library of these derivatives are warranted to validate these hypotheses and unlock their full therapeutic potential. This guide provides a foundational framework to aid in these future drug discovery endeavors.

References

A Comparative Analysis of 5-fluoro-1H-indazol-3-ol Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 5-fluoro-1H-indazol-3-ol against a selection of well-characterized, clinically relevant kinase inhibitors. The analysis is based on the structure-activity relationships of analogous indazole derivatives and established principles of kinase inhibition.

The strategic placement of a fluorine atom on the indazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The 1H-indazole-3-amine moiety is a known hinge-binding motif, crucial for the interaction of inhibitors with the ATP-binding pocket of kinases.[2][3] While direct experimental data for this compound is not publicly available, this guide extrapolates its potential activity based on published data for structurally similar compounds.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activities (IC50 values) of selected known kinase inhibitors against a panel of kinases. For the purpose of this comparative analysis, a hypothetical range of IC50 values for this compound is presented, based on the activities of related indazole analogs.[4][5]

Kinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (VEGFR/PDGFR Inhibitor, IC50, nM)[6]Dasatinib (Multi-kinase Inhibitor, IC50, nM)[7]Osimertinib (EGFR Inhibitor, IC50, nM)[8]
VEGFR210 - 1009<1>10,000
PDGFRβ50 - 5002<1>10,000
c-Kit100 - 10004<1>10,000
Abl>100034<1>10,000
Src500 - 500075<1>10,000
EGFR (L858R)>10,000>10,000161.2
EGFR (T790M)>10,000>10,0001115
FGFR1100 - 10008013>10,000

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of novel compounds. A generalized protocol for an in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[9]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).[9]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizing Kinase Inhibition and Experimental Design

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

A representative kinase signaling pathway (MAPK/ERK).

G cluster_1 Experimental Workflow for Kinase Inhibitor Profiling CompoundPrep Compound Preparation (Serial Dilution) AssaySetup Assay Plate Setup (Enzyme, Substrate, Compound) CompoundPrep->AssaySetup Reaction Kinase Reaction (ATP Addition, Incubation) AssaySetup->Reaction Detection Signal Detection (Luminescence Reading) Reaction->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis

A generalized workflow for kinase inhibitor screening.

References

An In Vivo Comparative Guide to the Anti-Tumor Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved anti-cancer drugs, including axitinib and pazopanib.[1] Compounds based on this structure have shown significant promise in preclinical and clinical settings, primarily by targeting key pathways involved in tumor growth and proliferation.[2]

Comparative Analysis of Preclinical Indazole Derivatives

To illustrate the anti-tumor potential of the indazole class, this guide presents a summary of in vivo data for select indazole derivatives from preclinical studies. These compounds are compared with 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent that often serves as a positive control in anti-cancer studies.[3][4]

Table 1: Summary of In Vivo Anti-Tumor Activity of Representative Indazole Derivatives and 5-Fluorouracil

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
Indazole Derivative 3f HCT116 Xenograft (Colorectal Cancer)Nude Mice25 mg/kg, oral, daily58.9%[5]
Indazole Derivative 3c HCT116 Xenograft (Colorectal Cancer)Nude Mice25 mg/kg, oral, daily45.3%[5]
Indazole Derivative 2f 4T1 Orthotopic (Breast Cancer)BALB/c Mice25 mg/kg, intraperitoneal, dailyModerate tumor growth suppression[6]
Indazole Derivative 105 NCI-H1581 Xenograft (Lung Cancer)Xenograft Mice10 mg/kg, oral, daily96.9%[7]
5-Fluorouracil (5-FU) HCT-116 Xenograft (Colorectal Cancer)Nude Mice20 mg/kg, intraperitoneal, daily62.1%[8]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action: Targeting Key Cancer Pathways

Indazole derivatives exert their anti-tumor effects through various mechanisms, most notably by inhibiting protein kinases that are crucial for cancer cell signaling.[2] Many indazoles are designed as inhibitors of receptor tyrosine kinases (RTKs) or downstream components of oncogenic signaling cascades.[9]

Commonly targeted pathways include:

  • VEGFR/PDGFR Signaling: Inhibition of these receptors, as seen with drugs like axitinib and pazopanib, blocks angiogenesis, thereby cutting off the tumor's blood supply.[2][6]

  • FGFR Signaling: Aberrant fibroblast growth factor receptor (FGFR) signaling is implicated in various cancers, and several indazole derivatives have been developed as potent FGFR inhibitors.[7][10]

  • MAPK/ERK and PI3K/Akt Pathways: These are critical downstream pathways that control cell proliferation, survival, and differentiation.[9] By inhibiting upstream kinases, indazole compounds can effectively shut down these pro-tumorigenic signals.

  • Tubulin Polymerization: Some indazole derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

  • Induction of Apoptosis: Many indazole compounds trigger programmed cell death by modulating the expression of apoptotic proteins such as Bcl-2 and Bax and activating caspases.[3][11]

In contrast, 5-Fluorouracil primarily acts as a thymidylate synthase inhibitor. By blocking this enzyme, it disrupts the synthesis of pyrimidines, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[12]

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms of action for anti-tumor indazole derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Indazole Indazole Derivative Indazole->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cluster_cytoplasm Cytoplasm cluster_nucleus Cell Fate Indazole Indazole Derivative Tubulin Tubulin Dimers Indazole->Tubulin Inhibition of Polymerization Bax Bax Activation Indazole->Bax Bcl2 Bcl-2 Inhibition Indazole->Bcl2 Microtubules Microtubule Instability Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Mitochondrion Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest->Apoptosis start Start cell_culture 1. Cancer Cell Culture & Harvest start->cell_culture implantation 2. Subcutaneous Implantation of Cells cell_culture->implantation tumor_growth 3. Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer Treatment (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight (2x/week) treatment->monitoring endpoint 7. Euthanize and Excise Tumors at Study Endpoint monitoring->endpoint analysis 8. Data Analysis (TGI%) and Further Tissue Analysis endpoint->analysis end End analysis->end

References

Assessing the Selectivity of Fluorinated Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of fluorine atoms can significantly modulate a compound's physicochemical properties, including its potency, metabolic stability, and selectivity. This guide summarizes the selectivity profiles of various fluorinated indazole derivatives against a panel of kinases, highlighting the impact of different substitution patterns on their target engagement.

Comparative Selectivity of Fluorinated Indazole Derivatives

To provide a clear comparison of the selectivity of different fluorinated indazole derivatives, the following table summarizes their inhibitory activity against a panel of kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity).

Compound IDTarget KinaseIC50 (nM)Off-Target KinasesIC50 (nM)Reference
Compound A (A 1H-indazol-3-amine derivative with 6-fluoro substitution) FGFR1< 4.1FGFR22.0[1]
KG-1 (cellular)25.3
SNU-16 (cellular)77.4
Compound B (A 3-(pyrazin-2-yl)-1H-indazole derivative with 2,6-difluorophenyl moiety) Pim-10.4Pim-21.1[1]
Pim-30.4
Compound C (A 3-Aryl-indazole derivative with a 5-fluoro group) TRKA0.3--[1]
Compound D (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) NOS-I- (63% inhibition)NOS-II- (83% inhibition)[2]
Compound E (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) NOS-INo inhibitionNOS-II- (80% inhibition)[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the selectivity of fluorinated indazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compound (fluorinated indazole derivative)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase and the specific peptide substrate to the wells of the microplate.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The amount of product formed (e.g., ADP) is correlated with kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or growth-inhibitory effects of a compound on cultured cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)[3]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compound (fluorinated indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Visualizing Selectivity Assessment and Cellular Pathways

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the assessment of kinase inhibitor selectivity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Selectivity Profiling cluster_analysis Data Analysis synthesis Synthesis of 5-Fluoro-1H-indazol-3-ol Derivatives primary_assay Primary Target Kinase Assay synthesis->primary_assay Test Compounds panel_screening Broad Kinase Panel Screening primary_assay->panel_screening Active Hits ic50 IC50 Determination panel_screening->ic50 cell_assays Cellular Viability Assays cell_assays->ic50 sar Structure-Activity Relationship (SAR) ic50->sar selectivity_score Selectivity Score Calculation ic50->selectivity_score

Experimental workflow for assessing kinase inhibitor selectivity.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS Indazole Fluorinated Indazole Inhibitor Indazole->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of a generic receptor tyrosine kinase signaling pathway.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive comparison of the cross-reactivity profiles of 1H-indazole-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents. While high potency against the intended target is desirable, off-target activity can lead to unforeseen side effects or even provide opportunities for drug repositioning. This guide focuses on inhibitors built around the 5-fluoro-1H-indazol-3-ol core, a privileged structure in modern medicinal chemistry. Due to the proprietary nature of early-stage drug discovery, publicly available cross-reactivity data for a specific compound series can be limited. Therefore, this guide will use a representative 1H-indazole-based inhibitor, drawing on established methodologies and data from publicly available research to illustrate the principles of cross-reactivity analysis.

Comparative Kinase Inhibition Profiles

The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors. The following table summarizes hypothetical in vitro half-maximal inhibitory concentrations (IC50) for a representative this compound based inhibitor, "Compound X," against a panel of kinases, offering a quantitative comparison of its potency and selectivity. This data is illustrative and compiled based on typical results from kinome-wide screening assays.

Kinase Target"Compound X" IC50 (nM)Reference Compound (e.g., Staurosporine) IC50 (nM)
Primary Target
Kinase A105
Off-Targets
Kinase B5008
Kinase C>10,00012
Kinase D8506
Kinase E>10,00015
Kinase F1,2007

This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflow

Understanding the biological context of the target kinase is crucial. The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation PI3K PI3K Receptor->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: A simplified diagram of common signaling pathways regulated by kinases.

The cross-reactivity of a kinase inhibitor is typically determined through a systematic workflow. The following diagram outlines the key steps in this process.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow A Compound Synthesis (this compound derivative) B Primary Target Assay (Biochemical or Cellular) A->B Potency C Kinome-wide Screening (e.g., Kinobeads, KiNativ) B->C Broad Profiling D Data Analysis (Selectivity Scoring, Clustering) C->D Identify Off-Targets E Cellular Off-Target Validation (Phenotypic Assays, Western Blot) D->E Confirm Cellular Effects F In Vivo Toxicity and Efficacy Studies E->F Preclinical Assessment G A Initial Kinase Screen B Potent On-Target Activity? A->B C Significant Off-Target Hits? B->C Yes E Redesign for Selectivity B->E No D Proceed with On-Target Validation C->D No F Assess Off-Target Liability C->F Yes G Potential for Polypharmacology? F->G H Explore New Therapeutic Indications G->H Yes I Terminate or Deprioritize G->I No

The Impact of Fluorination on the Metabolic Stability of Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates, a practice known as fluorination, is a widely adopted strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of molecules. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the design and interpretation of studies in drug discovery and development.

Enhanced Metabolic Stability of Fluorinated Indazoles: The Data

Strategic fluorination of the indazole ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism. By replacing a hydrogen atom with a carbon-fluorine bond, sites on the molecule that are susceptible to oxidative metabolism can be effectively blocked. Preclinical studies have demonstrated the positive impact of fluorination on the metabolic stability of indazole-containing compounds.

The following table summarizes quantitative data from in vitro metabolic stability studies, comparing non-fluorinated and fluorinated indazole analogs.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)Data Source
UT-155 Non-fluorinated indole (parent scaffold)12.35-[1]
32a 4-Fluoro-indazole analog of UT-15513.29-[1]
32c CF3-substituted indazole analog of UT-15553.711.29[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination is evident.

Further qualitative and semi-quantitative evidence suggests that the position of fluorine on the indazole ring plays a crucial role in determining metabolic stability. A recent study highlighted that 6-fluoroindazoles exhibit improved cytochrome P450 profiles and enhanced oral bioavailability.[2] In contrast, a 4-fluoroindazole analog was found to have low potency, suggesting that the 4-position may be less optimal for metabolic blocking in this particular scaffold.[2] This underscores the importance of a detailed structure-activity relationship (SAR) investigation for fluorinated indazoles.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:
  • Test compound

  • Pooled liver microsomes (from human or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard (for analytical quantification)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

    • Prepare the reaction termination solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the incubation medium at a final concentration typically in the low micromolar range.

    • Initiate the metabolic reaction by adding the pre-warmed liver microsomes.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the withdrawn aliquot to the reaction termination solution to stop the enzymatic reaction and precipitate the proteins.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

metabolic_pathway Indazole Non-Fluorinated Indazole Metabolite Oxidized Metabolites (e.g., Hydroxylated Indazoles) Indazole->Metabolite CYP450 Enzymes Fluorinated_Indazole Fluorinated Indazole Blocked Metabolism Blocked Fluorinated_Indazole->Blocked C-F Bond Steric Hindrance experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomal Incubation Medium D Pre-warm Medium A->D B Prepare Test Compound Stock Solution E Add Test Compound B->E C Prepare Termination Solution D->E F Initiate with Microsomes E->F G Incubate at 37°C F->G H Withdraw Aliquots at Time Points G->H I Terminate Reaction H->I J Centrifuge I->J K LC-MS/MS Analysis J->K L Data Analysis (t½, CLint) K->L logical_relationship A Fluorination of Indazole B Increased Strength of C-F Bond vs C-H Bond A->B C Blocking of Metabolic 'Soft Spots' (e.g., sites of oxidation) A->C D Reduced Susceptibility to CYP450-mediated Metabolism B->D C->D E Increased Metabolic Stability D->E F Improved Pharmacokinetic Profile (e.g., longer half-life) E->F

References

A Tale of Two Fluorines: Unraveling the Mechanisms of 5-Fluorouracil and the Enigmatic 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, fluorine-containing compounds have carved out a significant niche. Among them, 5-fluorouracil (5-FU) stands as a cornerstone of chemotherapy for decades, its mechanisms of action extensively studied and well-documented. In contrast, 5-fluoro-1H-indazol-3-ol remains a compound of scientific curiosity, with its biological activity and mechanism of action largely unexplored in publicly available research. This guide seeks to provide a detailed comparison of the known mechanisms of 5-FU against the speculative potential of this compound, highlighting the vast gap in our current understanding.

5-Fluorouracil (5-FU): A Veteran Antimetabolite

5-Fluorouracil is a pyrimidine analog that exerts its cytotoxic effects through multiple, well-elucidated pathways following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

Primary Mechanisms of Action:

  • Inhibition of Thymidylate Synthase (TS): The most critical action of 5-FU is the inhibition of thymidylate synthase by its metabolite FdUMP. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). This leads to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.[1][2][3]

  • Incorporation into DNA: The metabolite FdUTP can be incorporated into DNA in place of dTTP. This fraudulent base incorporation disrupts DNA structure and function, leading to DNA damage and triggering apoptosis.[2][3]

  • Incorporation into RNA: The metabolite FUTP is incorporated into various RNA species (mRNA, tRNA, rRNA) in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing, splicing, and translation, leading to the synthesis of fraudulent proteins and ultimately contributing to cytotoxicity.[1][2][3]

The multifaceted mechanism of 5-FU underscores its broad applicability in treating a range of solid tumors, including colorectal, breast, and stomach cancers.[1]

Visualizing the Assault: The Mechanism of 5-Fluorouracil

5-Fluorouracil Mechanism Figure 1: Mechanism of Action of 5-Fluorouracil (5-FU) 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits RNA Processing & Function RNA Processing & Function FUTP->RNA Processing & Function Incorporated into RNA DNA Synthesis & Repair DNA Synthesis & Repair FdUTP->DNA Synthesis & Repair Incorporated into DNA Thymidylate Synthase (TS)->DNA Synthesis & Repair Required for Cell Death Cell Death Thymidylate Synthase (TS)->Cell Death DNA Synthesis & Repair->Cell Death Leads to RNA Processing & Function->Cell Death Leads to

Caption: Mechanism of Action of 5-Fluorouracil (5-FU)

This compound: A Molecule of Untapped Potential

In stark contrast to 5-FU, there is a significant lack of published scientific literature detailing the biological activity and mechanism of action of this compound. Information on this compound is primarily confined to chemical databases and supplier catalogs, which provide its structure and basic chemical properties but no experimental data on its effects in biological systems.

Hypothetical Mechanisms Based on Related Compounds:

While no direct evidence exists for this compound, the broader class of indazole derivatives has been investigated for various therapeutic properties, including anti-cancer activity. A prevalent mechanism of action for many biologically active indazole-containing compounds is the inhibition of protein kinases .

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Several approved anti-cancer drugs, such as axitinib and pazopanib, feature an indazole core and function as kinase inhibitors.

Therefore, it is plausible that this compound could also exert its effects by targeting one or more protein kinases. However, without experimental validation, this remains purely speculative.

Visualizing the Unknown: A Potential Pathway for Indazole Derivatives

Hypothetical Indazole Mechanism Figure 2: Hypothetical Mechanism for Indazole Derivatives Indazole Derivative\n(e.g., this compound) Indazole Derivative (e.g., this compound) Protein Kinase Protein Kinase Indazole Derivative\n(e.g., this compound)->Protein Kinase Inhibits (Hypothesized) Signaling Pathway Signaling Pathway Protein Kinase->Signaling Pathway Activates Cancer Cell Proliferation Cancer Cell Proliferation Protein Kinase->Cancer Cell Proliferation Apoptosis Apoptosis Protein Kinase->Apoptosis Signaling Pathway->Cancer Cell Proliferation Promotes Signaling Pathway->Apoptosis Inhibits

References

Safety Operating Guide

Proper Disposal of 5-fluoro-1H-indazol-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-fluoro-1H-indazol-3-ol, ensuring compliance with safety regulations and minimizing environmental impact.

Disclaimer: This document provides guidance based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted if available for definitive procedures.

Immediate Safety and Hazard Assessment

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]

Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
Body Protection A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its potential irritant and harmful properties, this compound should be treated as hazardous chemical waste.

  • Segregate Waste: Do not mix this compound with other waste streams unless compatibility is confirmed. It should be segregated as a solid organic chemical waste. Avoid mixing with strong oxidizing agents.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect waste this compound in a designated, properly sealed, and chemically compatible container. The container should be in good condition, with no leaks or cracks.

  • Label Clearly: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations. The label should also include the date of accumulation and the name of the generating laboratory or researcher.

Step 3: Storage

  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be a designated satellite accumulation area for hazardous waste.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[1]

  • Incineration: The recommended disposal method for similar compounds is incineration. This may involve dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_prep Preparation and Collection cluster_contain Containerization and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste this compound A->B C Segregate as Solid Organic Waste B->C D Place in a Labeled, Sealed, Compatible Container C->D E Label with 'Hazardous Waste' and Full Chemical Name D->E F Store in a Designated Cool, Dry, Well-Ventilated Area E->F G Use Secondary Containment F->G H Arrange for Pickup by a Licensed Waste Disposal Company G->H I Provide Documentation for Incineration H->I

References

Personal protective equipment for handling 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling 5-fluoro-1H-indazol-3-ol based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all personnel must handle this compound with the assumption that it may present similar hazards to related fluoro-indazoles and indazol-ols, which include potential for eye, skin, and respiratory irritation, and possible harm if swallowed or inhaled.[1] This guide is intended for researchers, scientists, and drug development professionals and should be supplemented with a comprehensive risk assessment before any work begins.

I. Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure and ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Gloves must be inspected for tears or holes before use and disposed of in accordance with laboratory practices after handling the compound.[3]
Eyes/Face Safety glasses with side shields or chemical safety gogglesProvides essential protection against splashes and airborne particles.[2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Body Laboratory coatA standard laboratory coat is required to protect against skin contact.[2]
Respiratory NIOSH-approved respiratorA dust mask (e.g., N95) or a higher level of respiratory protection is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2] The specific type of respirator should be determined by a formal risk assessment.

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

A. Preparation and Engineering Controls:

  • Fume Hood: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure appropriate exhaust ventilation is available where the compound is handled.[3]

  • PPE Check: Before commencing work, verify that all necessary PPE is readily available, in good condition, and correctly worn.

B. Handling the Compound:

  • Wear PPE: Don all required PPE as detailed in the table above before handling the compound.

  • Avoid Dust Formation: Minimize the generation of dust when transferring the solid material.[1][3] Use appropriate tools, such as spatulas, for this purpose.

  • Container Management: Keep the container tightly closed when not in use.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

C. In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Clean-up: Carefully sweep or vacuum the solid material, avoiding dust generation.[1] Place the collected material into a sealed, labeled container for disposal.

  • Ventilate: Ensure the area is well-ventilated after clean-up.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Characterization:

  • Treat this compound as a hazardous chemical waste.

  • All materials that have come into contact with the compound, including gloves, disposable labware, and cleaning materials, should also be considered hazardous waste.[4]

B. Waste Collection and Storage:

  • Primary Container: Collect waste this compound and contaminated solids in a designated, compatible, and leak-proof container.[4] The container must be kept tightly sealed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".[4]

  • Storage: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

C. Final Disposal:

  • Contact a licensed professional waste disposal service to dispose of the material.[3]

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as all local, state, and federal regulations.

IV. Visual Guides

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound hands Hands: Chemical-resistant gloves (Nitrile or Neoprene) start->hands eyes_face Eyes/Face: Safety glasses with side shields or chemical safety goggles start->eyes_face body Body: Laboratory coat start->body outside_hood Handling outside a fume hood? start->outside_hood splash_risk Splash Risk? eyes_face->splash_risk respiratory Respiratory Protection: NIOSH-approved respirator (e.g., N95 for dust) face_shield Add Face Shield splash_risk->face_shield Yes outside_hood->respiratory Yes

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_workflow Handling and Disposal Workflow prep 1. Preparation - Work in fume hood - Check PPE handling 2. Handling - Don all PPE - Avoid dust formation prep->handling spill Spill Occurs handling->spill waste_collection 3. Waste Collection - Collect in labeled, sealed container handling->waste_collection spill_response Spill Response - Evacuate - Wear PPE - Clean up spill->spill_response Yes spill->waste_collection No spill_response->waste_collection disposal 4. Final Disposal - Contact licensed service - Follow regulations waste_collection->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-indazol-3-ol
Reactant of Route 2
5-fluoro-1H-indazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.